molecular formula C29H59NO13 B8250432 Amino-PEG11-t-butyl ester

Amino-PEG11-t-butyl ester

Cat. No.: B8250432
M. Wt: 629.8 g/mol
InChI Key: RBNVZJWKXNFEMF-UHFFFAOYSA-N
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Description

Amino-PEG11-t-butyl ester is a useful research compound. Its molecular formula is C29H59NO13 and its molecular weight is 629.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H59NO13/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h4-27,30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNVZJWKXNFEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H59NO13
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amino-PEG11-t-butyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Drug Development

Amino-PEG11-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in modern drug development and bioconjugation. Its unique architecture, featuring a primary amine, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid, offers researchers a high degree of control and flexibility in the design of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Chemical Profile

This compound is characterized by its distinct functional ends, separated by a hydrophilic PEG spacer composed of 11 ethylene (B1197577) glycol units. This PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a crucial attribute for biological applications.[1]

The primary amine group serves as a versatile nucleophile, readily reacting with electrophilic moieties such as carboxylic acids, activated NHS esters, and carbonyls to form stable amide or imine bonds.[1] On the opposite end, the carboxylic acid is protected as a t-butyl ester. This protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps.[1]

PropertyValueReference
Chemical Formula C29H59NO13--INVALID-LINK--
Molecular Weight 629.77 g/mol --INVALID-LINK--
CAS Number 2428400-08-0--INVALID-LINK--
Appearance White to off-white solid or viscous oil-
Solubility Soluble in DMSO, DMF, DCM--INVALID-LINK--, --INVALID-LINK--
Storage Store at -20°C for long-term stability--INVALID-LINK--

Key Applications in Research and Drug Development

The unique trifecta of a reactive amine, a solubilizing PEG linker, and a protected carboxylate makes this compound a valuable reagent in several advanced applications:

  • PROTAC Synthesis: This is arguably the most significant application of this compound. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, and the PEG11 chain in this molecule provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2]

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the ADC.

  • Bioconjugation and Surface Modification: The amine and carboxyl functionalities allow for the conjugation of this linker to a wide range of biomolecules, including proteins, peptides, and oligonucleotides. This can be used to improve their solubility, stability, or to introduce new functionalities. It can also be used to modify the surface of nanoparticles and other materials for biomedical applications.

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Amine Coupling with an NHS Ester

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

  • High-Performance Liquid Chromatography (HPLC) or column chromatography for purification

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

  • Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

  • Addition of this compound: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the stirring solution of the NHS ester.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. The optimal reaction time will depend on the specific reactants and should be monitored by TLC or LC-MS. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the NHS ester.

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method, such as silica (B1680970) gel column chromatography or preparative HPLC, to isolate the desired conjugate.

Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. LC-MS is a more definitive method for tracking the formation of the desired product by its mass.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

  • t-Butyl ester-functionalized PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Rotary evaporator

  • Diethyl ether (cold) for precipitation (optional)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.

  • Addition of TFA: Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, but this can be adjusted depending on the substrate.

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The deprotection is usually rapid and can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Removal of Acid: After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM several times.

  • Isolation of Product: The resulting carboxylic acid can be used directly in the next step or can be purified further. If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated residue and collecting the solid by filtration.

Visualizing the Workflow: PROTAC Synthesis

As this compound is a synthetic tool, it does not directly participate in cellular signaling pathways. Instead, its utility can be visualized through the logical workflow of its application, for instance, in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling cluster_3 Step 4: Purification A This compound C Amide Bond Formation (e.g., using EDC/NHS chemistry) A->C B E3 Ligase Ligand (with reactive group, e.g., COOH) B->C D PEG11-E3 Ligase Conjugate (t-butyl protected) C->D E Acidic Conditions (e.g., TFA in DCM) D->E Input from Step 1 F PEG11-E3 Ligase Conjugate (with free COOH) E->F H Amide Bond Formation F->H Input from Step 2 G Target Protein Ligand (with reactive amine) G->H I Final PROTAC Molecule H->I J Purification (e.g., HPLC) I->J Input from Step 3

Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined structure, with a hydrophilic PEG spacer and orthogonal reactive groups, provides a reliable platform for the construction of complex bioconjugates and advanced therapeutics like PROTACs. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of innovative biomedical research.

References

Synthesis of Amino-PEG11-t-butyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic pathway for Amino-PEG11-t-butyl ester, a heterobifunctional linker molecule of significant interest in pharmaceutical sciences and biotechnology. Its unique structure, featuring a terminal primary amine and a t-butyl protected carboxylic acid connected by an eleven-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic systems. The hydrophilic PEG chain enhances solubility and biocompatibility, while the orthogonally protected functional groups allow for sequential and controlled conjugation strategies.

Core Synthesis Strategy

The synthesis of this compound can be strategically approached through a multi-step process commencing with commercially available 11-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatritriacontan-1-ol (H₂N-PEG₁₁-OH). The synthetic route involves the protection of the terminal amine, oxidation of the terminal alcohol to a carboxylic acid, subsequent esterification to the t-butyl ester, and a final deprotection of the amine.

Synthesis_Pathway cluster_0 Step 1: Amine Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: Amine Deprotection A H₂N-PEG₁₁-OH B Boc-NH-PEG₁₁-OH A->B (Boc)₂O, Base C Boc-NH-PEG₁₁-OH D Boc-NH-PEG₁₁-COOH C->D Oxidizing Agent (e.g., TEMPO) E Boc-NH-PEG₁₁-COOH F Boc-NH-PEG₁₁-OᵗBu E->F t-Butyl alcohol, DCC/DMAP G Boc-NH-PEG₁₁-OᵗBu H H₂N-PEG₁₁-OᵗBu G->H TFA or HCl

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the intermediates and the final product in the synthesis of this compound.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )
11-Amino-PEG11-olH₂N-PEG₁₁-OHC₂₂H₄₇NO₁₁513.61
Boc-amino-PEG11-olBoc-NH-PEG₁₁-OHC₂₇H₅₅NO₁₃613.72
Boc-amino-PEG11-acidBoc-NH-PEG₁₁-COOHC₂₇H₅₃NO₁₄627.71
Boc-amino-PEG11-t-butyl esterBoc-NH-PEG₁₁-OᵗBuC₃₁H₆₁NO₁₄683.82
This compoundH₂N-PEG₁₁-OᵗBuC₂₆H₅₃NO₁₂583.70

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for analogous chemical transformations on polyethylene glycol compounds. Researchers should optimize these conditions as necessary.

Step 1: Synthesis of Boc-NH-PEG11-OH (Amine Protection)

This step involves the protection of the primary amine of H₂N-PEG₁₁-OH with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • H₂N-PEG₁₁-OH

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve H₂N-PEG₁₁-OH (1 equivalent) in DCM or THF.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature.

  • Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure Boc-NH-PEG₁₁-OH.

Step1_Workflow Start Dissolve H₂N-PEG₁₁-OH in solvent AddBase Add Base (TEA or DIPEA) Start->AddBase AddBoc Add (Boc)₂O solution AddBase->AddBoc React Stir at RT for 12-24h AddBoc->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract WashDry Wash with brine and dry Extract->WashDry Concentrate Concentrate under vacuum WashDry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure Boc-NH-PEG₁₁-OH Purify->End

Step 2: Synthesis of Boc-NH-PEG11-COOH (Oxidation)

The terminal hydroxyl group of Boc-NH-PEG₁₁-OH is oxidized to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.[1]

Materials:

  • Boc-NH-PEG₁₁-OH

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-NH-PEG₁₁-OH (1 equivalent) in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃.

  • Add TEMPO (0.1 equivalents) and NaBr (0.1 equivalents) to the mixture.

  • Cool the reaction to 0 °C and add NaOCl solution (1.5 equivalents) dropwise while vigorously stirring. Maintain the pH between 8.5 and 9.5.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and wash the organic layer with water.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the acidified aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-NH-PEG₁₁-COOH.

Step2_Workflow Start Dissolve Boc-NH-PEG₁₁-OH in DCM/NaHCO₃ AddReagents Add TEMPO and NaBr Start->AddReagents Cool Cool to 0 °C AddReagents->Cool AddOxidant Add NaOCl solution Cool->AddOxidant React Stir at RT for 4-8h AddOxidant->React Quench Quench with Na₂S₂O₃ React->Quench Separate Separate layers Quench->Separate Acidify Acidify aqueous layer Separate->Acidify Extract Extract with DCM Acidify->Extract DryConcentrate Dry and concentrate Extract->DryConcentrate End Obtain Boc-NH-PEG₁₁-COOH DryConcentrate->End

Step 3: Synthesis of Boc-NH-PEG11-t-butyl ester (Esterification)

The carboxylic acid is converted to its t-butyl ester. This can be achieved using t-butanol with a coupling agent like DCC and a catalyst like DMAP.

Materials:

  • Boc-NH-PEG₁₁-COOH

  • tert-Butanol (B103910)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

Procedure:

  • Dissolve Boc-NH-PEG₁₁-COOH (1 equivalent) in anhydrous DCM.

  • Add tert-butanol (5-10 equivalents) and DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Boc-NH-PEG₁₁-t-butyl ester.

Step3_Workflow Start Dissolve Boc-NH-PEG₁₁-COOH in DCM AddReagents Add t-butanol and DMAP Start->AddReagents Cool Cool to 0 °C AddReagents->Cool AddDCC Add DCC solution Cool->AddDCC React Stir at RT for 12-24h AddDCC->React Filter Filter DCU precipitate React->Filter WashDry Wash with water/brine and dry Filter->WashDry Concentrate Concentrate under vacuum WashDry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain Boc-NH-PEG₁₁-OᵗBu Purify->End

Step 4: Synthesis of this compound (Amine Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine.

Materials:

  • Boc-NH-PEG₁₁-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve Boc-NH-PEG₁₁-t-butyl ester (1 equivalent) in DCM.

  • Add TFA (10-20 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the TFA and DCM by rotary evaporation.[2]

  • The resulting residue can be triturated with cold diethyl ether to precipitate the product.[2]

  • Collect the solid product by filtration and dry under vacuum to yield this compound as a TFA salt.

  • For the free amine, the TFA salt can be neutralized with a mild base (e.g., NaHCO₃) and extracted into an organic solvent.

Step4_Workflow Start Dissolve Boc-NH-PEG₁₁-OᵗBu in DCM AddTFA Add Trifluoroacetic Acid (TFA) Start->AddTFA React Stir at RT for 1-4h AddTFA->React Evaporate Remove TFA and DCM React->Evaporate Precipitate Triturate with cold diethyl ether Evaporate->Precipitate FilterDry Filter and dry under vacuum Precipitate->FilterDry End Obtain H₂N-PEG₁₁-OᵗBu FilterDry->End

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The provided protocols, based on well-established chemical principles, offer a solid foundation for researchers to produce this valuable heterobifunctional linker. Careful monitoring and optimization of each step will be crucial to achieving high yields and purity. The successful synthesis of this molecule will undoubtedly facilitate advancements in the fields of targeted drug delivery and bioconjugation chemistry.

References

An In-depth Technical Guide to Amino-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG11-t-butyl ester, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. This document details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile chemical tool featuring a primary amine and a t-butyl-protected carboxylic acid, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG chain enhances aqueous solubility and biocompatibility of the conjugates, while the terminal functional groups allow for sequential and controlled bioconjugation reactions.[2][3] The primary amine can be readily conjugated to molecules bearing carboxylic acids or activated esters, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable further modifications.[1][2]

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
CAS Number 2428400-08-0[1]
Molecular Formula C29H59NO13[1]
Molecular Weight 629.8 g/mol [1]
Purity ≥98%[1]
Appearance White solid or viscous oil
Solubility Soluble in water and most organic solvents[1]
Storage Conditions -20°C, desiccated[1]

Applications in Drug Development

The unique structure of this compound makes it a valuable linker in various bioconjugation applications, particularly in the development of targeted therapeutics.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are instrumental in the design of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody (mAb).[4] The PEG spacer improves the pharmacokinetic profile of the ADC by increasing its half-life and reducing immunogenicity.[5][6] The defined length of the PEG11 linker allows for precise control over the distance between the antibody and the payload, which can be critical for efficacy and stability.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Surface Modification: The amine or the deprotected carboxyl group can be used to attach the PEG linker to the surface of nanoparticles, liposomes, or other drug delivery systems.[1] This PEGylation process can improve the stability and circulation time of the delivery vehicle.[4]

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in bioconjugation.

Conjugation of the Amino Group

The primary amine of this compound can be reacted with various functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.

Protocol 1: Conjugation to an NHS Ester-Activated Molecule

  • Dissolve the NHS ester-activated molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Dissolve this compound in the same solvent.

  • Add the this compound solution to the NHS ester solution in a 1.1 to 1.5 molar excess.

  • Add a non-nucleophilic base , such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture (final concentration of ~20 mM).

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.

  • Purify the conjugate using chromatography (e.g., silica (B1680970) gel or reversed-phase HPLC).

Deprotection of the t-Butyl Ester

The t-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA).

Protocol 2: t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the t-butyl ester-protected conjugate in dichloromethane (B109758) (DCM).

  • Add TFA to the solution to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (B1312306) (TIS) or water (2.5-5% v/v) can be added.[7][8]

  • Stir the reaction mixture at room temperature for 1-4 hours.[7]

  • Monitor the deprotection by TLC or LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product.

  • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help to remove residual TFA.[8]

  • The resulting carboxylic acid can be used in the next step directly or after purification.

Visualizations

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Antibody Conjugation Payload Cytotoxic Payload (NHS-activated) Conjugation Amide Bond Formation Payload->Conjugation Linker Amino-PEG11- t-butyl ester Linker->Conjugation Payload_Linker Payload-PEG11- t-butyl ester Conjugation->Payload_Linker Deprotection TFA Treatment Payload_Linker->Deprotection Payload_Linker_COOH Payload-PEG11- Carboxylic Acid Deprotection->Payload_Linker_COOH Activation EDC/NHS Activation Payload_Linker_COOH->Activation Antibody Antibody Antibody->Activation Final_ADC Antibody-Drug Conjugate (ADC) Activation->Final_ADC

Caption: Workflow for ADC synthesis using the linker.

Signaling Pathway: Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate once it reaches its target cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG11 linker) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action of an ADC.

References

A Technical Guide to the Solubility Characteristics of Amino-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Amino-PEG11-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective application in both aqueous and organic media, ensuring the successful synthesis and formulation of complex biomolecular conjugates.

Introduction to this compound and the Role of PEGylation in Solubility

This compound is a chemical tool comprised of a primary amine group and a t-butyl protected carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain, consisting of 11 ethylene (B1197577) oxide units, is the defining feature influencing the molecule's solubility. The ethylene oxide repeats form hydrogen bonds with water, making PEG highly soluble in aqueous environments. This inherent hydrophilicity is conferred to the molecules it is attached to, a process known as PEGylation.

The primary benefits of utilizing PEG linkers in bioconjugation include:

  • Improved Aqueous Solubility : The hydrophilic PEG spacer significantly enhances the solubility of hydrophobic molecules in aqueous solutions, which is crucial for biological applications.[1][2][3][4][5][6]

  • Enhanced Biocompatibility and Stability : PEGylation can protect conjugated molecules from enzymatic degradation and reduce immunogenicity.[5]

  • Flexibility and Reduced Steric Hindrance : The PEG chain provides a flexible spacer between conjugated molecules, which can be critical for maintaining biological activity.

The length of the PEG chain can be tailored to specific applications, with longer chains generally providing greater solubility and a more pronounced shielding effect.[4]

Physicochemical and Solubility Properties

While specific, quantitative solubility data for this compound is not extensively published, its structural components allow for a well-supported estimation of its solubility profile. The molecule's amphiphilic nature—possessing a long, hydrophilic PEG chain and terminal functional groups that can have both polar and non-polar character—dictates its solubility in a range of solvents.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₅₉NO₁₃[7]
Molecular Weight 629.8 g/mol [7]
Appearance Colorless or Light yellowish viscous liquid[7]
CAS Number 2428400-08-0[7]

Expected and Observed Solubility of Amino-PEG-t-butyl Esters

The table below summarizes the expected solubility of this compound based on its structure and available data for analogous compounds. Generally, these linkers are soluble in a variety of organic solvents and show increased solubility in aqueous media due to the PEG spacer.[1][8][9]

SolventExpected SolubilityRationale / Notes
Water / Aqueous Buffers (e.g., PBS) Soluble / DispersibleThe long, hydrophilic PEG chain is the primary driver of aqueous solubility. The terminal groups may limit very high concentrations.
Dimethyl Sulfoxide (DMSO) Highly SolubleA common solvent for PEGylated compounds and bioconjugation reactions. Similar, high molecular weight PEG linkers show high solubility (e.g., 100 mg/mL).[10]
Dimethylformamide (DMF) SolubleAnother polar aprotic solvent frequently used in peptide and organic synthesis.
Methanol SolubleShorter-chain analogs are reported as slightly soluble, suggesting the longer PEG11 chain would enhance this solubility.[9]
Dichloromethane (DCM) SolubleA common organic solvent for PEG derivatives.

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound or its conjugates, two primary experimental approaches are recommended: the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology

  • Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or flask.

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification : Accurately determine the concentration of the dissolved compound in the clear supernatant. This is typically done using a calibrated analytical method such as:

    • LC-MS/MS (Liquid Chromatography with Mass Spectrometry) : For high sensitivity and specificity.

    • UV-Vis Spectroscopy : If the compound has a suitable chromophore and a standard curve is established.

  • Data Reporting : The solubility is reported as the mean concentration from multiple replicates (typically n=3) in units of mg/mL or µM.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds prepared from DMSO stock solutions. This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.

Methodology

  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution : In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer : Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

  • Incubation : Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1.5-2 hours) with shaking.

  • Precipitation Detection : Determine the concentration at which precipitation occurs. Common detection methods include:

    • Nephelometry : Measures light scattering caused by insoluble particles.

    • UV-Vis Spectroscopy : Measures the absorbance of the solution after filtering out any precipitate. The concentration is determined from a standard curve.

  • Data Reporting : The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Visualizing the Solubility Determination Workflow

The selection and execution of a solubility assay can be visualized as a logical workflow. The choice between a thermodynamic and a kinetic assay depends on the stage of research and the required accuracy.

G Workflow for Solubility Determination cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting start Define Research Goal (e.g., Lead Optimization vs. HTS) decision Thermodynamic or Kinetic Solubility? start->decision thermo Thermodynamic Assay (Shake-Flask Method) decision->thermo Need Equilibrium Solubility Data kinetic Kinetic Assay (e.g., Nephelometry, UV-Vis) decision->kinetic Need High-Throughput Screening Data thermo_steps 1. Add excess compound to solvent 2. Equilibrate (24-48h) 3. Separate solid/liquid phases thermo->thermo_steps kinetic_steps 1. Prepare DMSO stock solution 2. Add aqueous buffer 3. Incubate (~2h) kinetic->kinetic_steps analysis Quantify Solute Concentration (e.g., LC-MS, UV-Vis) thermo_steps->analysis kinetic_steps->analysis report Report Solubility (mg/mL or µM) analysis->report

Caption: A logical workflow for determining the solubility of a compound.

Conclusion

This compound is a valuable tool in modern drug discovery and bioconjugation, largely due to the solubility-enhancing properties of its PEG spacer. While quantitative solubility data must be determined empirically for specific applications and solvent systems, its structure strongly suggests high solubility in common polar organic solvents like DMSO and good dispersibility in aqueous buffers. The choice of an appropriate experimental protocol, whether the rigorous shake-flask method or a high-throughput kinetic assay, will depend on the specific requirements of the research. This guide provides the foundational knowledge and methodologies for scientists to effectively characterize and utilize the solubility of this compound in their work.

References

An In-depth Technical Guide on Amino-PEG11-t-butyl Ester: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG11-t-butyl ester is a heterobifunctional chemical linker integral to modern drug development, particularly in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). This molecule does not possess an intrinsic mechanism of action in the traditional pharmacological sense. Instead, its function is to covalently connect two distinct molecular entities, and its physicochemical properties critically influence the efficacy of the resulting conjugate. This guide details the structure, properties, and, most importantly, the role of this compound as a linker, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Role of Bifunctional Linkers

In advanced therapeutic design, bifunctional molecules are engineered to perform complex tasks, such as bringing two proteins into close proximity or delivering a cytotoxic agent to a specific cell type. These molecules typically consist of three parts: a unit that binds to a target, a second unit that elicits a specific biological function, and a chemical linker that connects them.

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by:

  • An amino (-NH2) group at one terminus.

  • A t-butyl ester-protected carboxyl group at the other terminus.

  • An 11-unit PEG chain providing a flexible, hydrophilic spacer.

The primary utility of this molecule lies in its ability to be sequentially conjugated. The terminal amine can react with moieties like carboxylic acids or NHS esters, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to another molecule.[1][2][3]

Physicochemical Properties and Their Impact

The PEG component of the linker is not merely a spacer; its properties are crucial for the overall performance of the final conjugate molecule.[4]

  • Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which can improve bioavailability and prevent aggregation of often hydrophobic small molecule ligands.[4][5] This also influences cell permeability, a key factor for intracellular drug targets.[4][]

  • Flexibility and Length: The 11-unit PEG chain provides a specific length and significant conformational flexibility. In the context of PROTACs, this is critical for allowing the two ends of the molecule to simultaneously bind their respective protein targets (the target protein and an E3 ligase) and adopt the optimal orientation for inducing a productive interaction.[4][5]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can shield the conjugate from enzymatic degradation and reduce immunogenicity, potentially prolonging its circulation half-life.[7][8]

Below is a diagram illustrating the chemical structure of this compound.

Figure 1: Chemical Structure of this compound.

Mechanism of Action within PROTACs

The most prominent application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins from the cell.[5]

A PROTAC consists of:

  • A ligand that binds to a target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[9]

  • A linker (such as one derived from this compound) connecting the two ligands.[5][7]

The "mechanism of action" is a multi-step process facilitated by the PROTAC molecule, as illustrated below.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC Molecule (with PEG11 Linker) PROTAC->Ternary Recruits & Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb E3 ligase transfers Ub to POI Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades POI

Figure 2: The role of a PROTAC in inducing targeted protein degradation.

The linker's role is paramount in this process. Its length and flexibility, provided by the PEG11 chain, are optimized to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[][7] An improperly sized linker can lead to steric hindrance or an unfavorable orientation, preventing efficient ubiquitination and subsequent degradation.

Quantitative Data and Linker Optimization

The selection of a linker is a critical step in PROTAC design, often requiring the synthesis and testing of a library of molecules with varying linker compositions and lengths. Quantitative data from cellular assays are used to determine the optimal linker.

ParameterDescriptionTypical AssayRelevance for Linker
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.Western Blot, Mass SpectrometryA lower DC50 value indicates higher degradation efficiency. Linker length and composition directly impact this value.
Dmax The maximum percentage of protein degradation achievable with a given PROTAC.Western Blot, Mass SpectrometryA high Dmax indicates a more complete degradation. The linker influences the stability and productivity of the ternary complex, affecting Dmax.
Cellular Permeability The ability of the PROTAC to cross the cell membrane to reach its intracellular target.Cellular uptake assays (e.g., using fluorescently-labeled PROTACs)The hydrophilicity of the PEG linker can modulate permeability, balancing solubility with the ability to cross lipid membranes.[4]

Note: Specific DC50 and Dmax values are highly dependent on the specific POI ligand, E3 ligand, and cell line used, and thus are not listed here. In practice, researchers would synthesize PROTACs with PEG3, PEG5, PEG11, etc., linkers to empirically determine the optimal length.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a common two-step process for synthesizing a PROTAC.

Synthesis_Workflow start Start Materials: - POI Ligand (with COOH) - E3 Ligand (with NH2) - this compound step1 Step 1: Amide Coupling Couple POI Ligand-COOH to the -NH2 of the PEG linker. Reagents: HATU/DIPEA or EDC/NHS in DMF. start->step1 intermediate Intermediate: POI-Linker-t-butyl ester step1->intermediate step2 Step 2: Deprotection Remove the t-butyl protecting group. Reagent: Trifluoroacetic acid (TFA) in DCM. intermediate->step2 intermediate2 Intermediate: POI-Linker-COOH step2->intermediate2 step3 Step 3: Second Amide Coupling Couple the deprotected linker's -COOH to the -NH2 of the E3 Ligand. Reagents: HATU/DIPEA or EDC/NHS in DMF. intermediate2->step3 purify Purification (e.g., HPLC) step3->purify final Final PROTAC Molecule: POI-Linker-E3 Ligand purify->final

Figure 3: A generalized workflow for solid-phase PROTAC synthesis.

Methodology:

  • Step 1: First Amide Coupling:

    • Dissolve the POI ligand containing a carboxylic acid in an anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Add this compound to the reaction mixture.

    • Stir at room temperature for 2-12 hours until completion, monitored by LC-MS.

    • Work up and purify the resulting POI-PEG11-t-butyl ester intermediate.

  • Step 2: Deprotection of t-butyl Ester:

    • Dissolve the purified intermediate in Dichloromethane (DCM).

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir at room temperature for 1-4 hours until the t-butyl group is fully cleaved, monitored by LC-MS.

    • Remove the solvent and TFA under reduced pressure to yield the POI-PEG11-COOH intermediate.

  • Step 3: Second Amide Coupling:

    • Dissolve the POI-PEG11-COOH intermediate in anhydrous DMF.

    • Add the coupling reagents (HATU/DIPEA).

    • Add the E3 ligase ligand containing a free amine group.

    • Stir at room temperature for 2-12 hours until completion.

    • Purify the final PROTAC molecule using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol for Western Blot to Determine Protein Degradation

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., MCF7 for an ERα degrader) in 6-well plates and allow cells to adhere overnight.

    • Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for the POI and the loading control using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized intensity against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a critical building block in the rational design of complex therapeutics. Its value is not in a direct biological effect, but in its role as a sophisticated linker that imparts essential physicochemical properties to the final conjugate. Its hydrophilic PEG chain enhances solubility and permeability, while its defined length and flexibility are crucial for optimizing the geometry of ternary complex formation in PROTACs. A thorough understanding of how to utilize this and other PEG linkers is fundamental for researchers in the field of targeted therapies and drug delivery.[7][8]

References

An In-depth Technical Guide to Amino-PEG11-t-butyl Ester and its Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG11-t-butyl ester, a heterobifunctional linker molecule, and its derivatives, which are increasingly pivotal in the field of advanced drug development. This document details the core properties, synthesis, and broad applications of these linkers, with a special focus on their role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Amino-PEG-t-butyl Ester Linkers

Amino-PEG-t-butyl ester linkers are versatile chemical tools that feature a primary amine group and a t-butyl protected carboxylic acid, separated by a polyethylene (B3416737) glycol (PEG) chain.[1][2] The PEG spacer, a key feature, enhances the solubility and biocompatibility of the molecules to which it is attached.[3] The terminal amino group provides a reactive site for conjugation to various molecules, while the t-butyl ester acts as a protecting group for the carboxylic acid. This protecting group can be selectively removed under acidic conditions, allowing for subsequent reactions at the newly exposed carboxyl terminus.[1][2] This sequential reactivity is a cornerstone of their utility in complex chemical syntheses.

The length of the PEG chain can be varied to optimize the properties of the final conjugate, such as its solubility, stability, and pharmacokinetic profile. This guide focuses on this compound, which contains eleven ethylene (B1197577) glycol units, but the principles and applications discussed are broadly applicable to other derivatives with different PEG chain lengths.

Physicochemical Properties and Derivatives

Amino-PEG-t-butyl esters are available with a range of PEG chain lengths, each offering distinct physicochemical properties. The choice of linker length is a critical parameter in the design of drug conjugates, as it can influence stability, pharmacokinetics, and efficacy.

Table 1: Physicochemical Properties of Selected Amino-PEG-t-butyl Ester Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )CAS Number
Amino-PEG1-t-butyl esterC9H19NO3189.251260092-46-3[2]
Amino-PEG2-t-butyl esterC11H23NO4233.30756525-95-8
Amino-PEG4-t-butyl esterC15H31NO6321.41581065-95-4
This compound C29H59NO13 629.78 2428400-08-0 [1]
Amino-PEG12-t-butyl esterC31H63NO14673.831383814-00-3
Amino-PEG36-t-butyl esterC79H159NO381731.08872340-65-3

Core Reactions and Experimental Protocols

The utility of Amino-PEG-t-butyl ester linkers stems from two primary reactions: the deprotection of the t-butyl ester to reveal a carboxylic acid, and the reaction of the primary amine with an activated carboxyl group (e.g., an NHS ester) to form a stable amide bond.

Deprotection of the t-butyl Ester

The t-butyl ester group is a robust protecting group that can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Experimental Protocol: Deprotection of t-butyl Ester

  • Dissolution: Dissolve the Amino-PEG-t-butyl ester conjugate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).[4]

  • Reaction: Stir the solution at room temperature for 2-4 hours.[4] The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) several times.[4]

  • Product: The resulting product is the deprotected PEG linker with a free carboxylic acid, which can be used in the next step without further purification.

G cluster_deprotection t-Butyl Ester Deprotection Workflow start Amino-PEG-t-butyl ester conjugate step1 Dissolve in DCM/TFA (1:1) start->step1 Reagents step2 Stir at room temperature (2-4h) step1->step2 Reaction step3 Monitor by TLC or LC-MS step2->step3 Monitoring step4 Remove solvent and excess TFA step3->step4 Work-up end_product Deprotected PEG linker with free carboxylic acid step4->end_product Final Product

t-Butyl Ester Deprotection Workflow

Amine Coupling via NHS Ester Chemistry

The primary amine of the Amino-PEG-t-butyl ester linker readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a widely used method for conjugating the linker to proteins, antibodies, or other molecules containing a carboxylic acid that has been activated as an NHS ester.

Experimental Protocol: NHS Ester Conjugation

  • Preparation of NHS Ester: Prepare a 10 mM stock solution of the NHS ester-activated molecule in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Preparation of Antibody/Protein: Prepare the antibody or protein to be conjugated at a concentration of 1-2 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS), adjusting the pH to 8.0-8.5 to enhance the reactivity of the NHS ester.[]

  • Conjugation Reaction: Add the NHS ester solution to the antibody/protein solution at a desired molar ratio (e.g., 10:1 dye:antibody).[] Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a solution of Tris or glycine (B1666218) to a final concentration of 50-100 mM to react with any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[6]

G cluster_conjugation NHS Ester Conjugation Workflow start_protein Antibody/Protein in PBS (pH 8.0-8.5) step1 Mix and incubate (1h, RT) start_protein->step1 start_nhs NHS ester-activated molecule in DMSO start_nhs->step1 step2 Quench with Tris or Glycine step1->step2 Stop Reaction step3 Purify by SEC or dialysis step2->step3 Purification end_product Purified Conjugate step3->end_product Final Product

NHS Ester Conjugation Workflow

Applications in Drug Development

Amino-PEG-t-butyl ester linkers are instrumental in the development of sophisticated therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. PEG linkers, such as those derived from this compound, enhance the hydrophilicity of the ADC, which can reduce aggregation, improve in vivo stability, and lead to a better therapeutic profile.

The synthesis of an ADC using an Amino-PEG-t-butyl ester linker typically involves a multi-step process:

  • Linker-Payload Synthesis: The cytotoxic drug is first conjugated to the deprotected (carboxylic acid end) of the Amino-PEG linker.

  • Antibody Modification: The antibody is modified to introduce a reactive handle for conjugation, often by reducing interchain disulfide bonds to generate free thiols.

  • Conjugation: The linker-payload is then conjugated to the modified antibody.

  • Purification and Characterization: The final ADC is purified and characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.[6]

G cluster_adc_synthesis General ADC Synthesis Workflow start_linker Amino-PEG-t-butyl ester step1 Deprotection of Linker start_linker->step1 start_drug Cytotoxic Drug step2 Linker-Drug Conjugation start_drug->step2 step1->step2 linker_drug Linker-Payload step2->linker_drug step4 ADC Conjugation linker_drug->step4 start_antibody Monoclonal Antibody step3 Antibody Reduction start_antibody->step3 modified_antibody Reduced Antibody step3->modified_antibody modified_antibody->step4 step5 Purification (SEC) step4->step5 end_product Purified ADC step5->end_product

General ADC Synthesis Workflow

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A linker connects the target protein ligand to the E3 ligase ligand, and the nature of this linker is critical for the formation of a stable ternary complex and efficient protein degradation.

Amino-PEG-t-butyl ester derivatives are frequently used as building blocks for PROTAC linkers.[7] The PEG component can improve the solubility and cell permeability of the PROTAC, while the bifunctional nature of the linker allows for the sequential attachment of the two ligands.

Table 2: Example of a PROTAC Synthesis Step using an Amino-PEG-t-butyl ester derivative

Reactant 1Reactant 2Coupling ReagentProductReference
E3 Ligase Ligand with a carboxylic acidAmino-PEG7-t-butyl esterHATU, DIPEAE3 Ligase Ligand-PEG7-t-butyl ester[7]

The synthesis of a PROTAC involves the stepwise coupling of the target protein ligand and the E3 ligase ligand to the linker. The flexibility in PEG chain length offered by Amino-PEG-t-butyl ester derivatives allows for the optimization of the linker length to achieve optimal ternary complex formation and target degradation.

G cluster_protac_synthesis General PROTAC Synthesis Workflow start_linker Amino-PEG-t-butyl ester step1 Amide Coupling start_linker->step1 start_ligand1 E3 Ligase Ligand (with COOH) start_ligand1->step1 intermediate Ligand1-Linker-t-butyl ester step1->intermediate step2 t-Butyl Deprotection intermediate->step2 intermediate2 Ligand1-Linker-COOH step2->intermediate2 step3 Amide Coupling intermediate2->step3 start_ligand2 Target Protein Ligand (with NH2) start_ligand2->step3 end_product PROTAC step3->end_product

General PROTAC Synthesis Workflow

Characterization of Conjugates

The characterization of conjugates synthesized using Amino-PEG-t-butyl ester linkers is crucial to ensure their quality and performance. A variety of analytical techniques are employed for this purpose.

Table 3: Common Analytical Techniques for Characterization

TechniqueInformation Obtained
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity and purity of the conjugate, determines the drug-to-antibody ratio (DAR) in ADCs.
Size-Exclusion Chromatography (SEC) Assesses the purity and aggregation of the conjugate.[6]
Hydrophobic Interaction Chromatography (HIC) Determines the drug-to-antibody ratio (DAR) and provides information on the distribution of drug-loaded species.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure of the linker and the final conjugate.
UV-Vis Spectroscopy Determines the drug-to-antibody ratio (DAR) by measuring the absorbance of the protein and the drug.[6]

Conclusion

This compound and its derivatives are indispensable tools in modern drug development, enabling the synthesis of highly effective and targeted therapeutics such as ADCs and PROTACs. Their well-defined structure, tunable PEG spacer length, and versatile reactivity provide researchers with the flexibility to design and optimize complex drug conjugates with improved physicochemical and pharmacological properties. A thorough understanding of the core reactions, experimental protocols, and characterization techniques associated with these linkers is essential for the successful development of the next generation of targeted therapies.

References

The Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful technique enables the creation of novel molecular entities with tailored properties for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics. A critical component in the design and synthesis of many successful bioconjugates is the linker, a chemical moiety that connects the constituent parts of the conjugate. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have emerged as a gold standard due to their unique and advantageous properties.[][3]

This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation. It delves into the fundamental principles of PEGylation, the diverse chemistries employed for conjugation, the quantitative impact of PEG linkers on the properties of bioconjugates, and detailed experimental protocols for key reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of bioconjugation.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, nanoparticles, or small molecule drugs.[4] Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that confers several beneficial properties to the conjugated molecule, primarily aimed at improving its pharmacokinetic and pharmacodynamic profile.[5]

Key Benefits of PEGylation:
  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and biomolecules, making them more amenable to formulation and administration.[3][6]

  • Reduced Immunogenicity: The flexible and hydrated PEG chains can effectively mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing or eliminating an immune response.[3][7]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance rate, leading to a longer circulation time in the bloodstream.[5][8]

  • Increased Stability: PEG linkers can protect the conjugated biomolecule from enzymatic degradation and proteolysis, enhancing its stability in biological environments.[3]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[]

Types of PEG Linkers and Bioconjugation Chemistries

The versatility of PEG linkers stems from the ability to functionalize the terminal ends of the PEG chain with a wide variety of reactive groups. This allows for the specific and efficient conjugation to different functional groups on biomolecules. PEG linkers can be broadly classified based on their structure (linear, branched, or multi-arm) and the reactivity of their end groups (homobifunctional or heterobifunctional).[3][6]

Commonly Targeted Functional Groups on Biomolecules:
  • Amines (e.g., lysine (B10760008) residues, N-terminus): Abundant on the surface of most proteins, amines are the most common target for PEGylation.[5]

  • Thiols (e.g., cysteine residues): Cysteine residues are less abundant than lysines, offering a more site-specific approach to PEGylation.[3]

  • Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation, though less commonly than amines and thiols.

  • Hydroxyl Groups (e.g., serine, threonine, tyrosine): While less reactive, hydroxyl groups can be targeted under specific conditions.

  • Aldehydes and Ketones: These can be introduced into biomolecules through chemical or enzymatic modification and are targeted by hydrazide- or aminooxy-functionalized PEGs.[3]

Popular PEG Linker Chemistries:
  • N-Hydroxysuccinimide (NHS) Esters: NHS-activated PEGs react with primary amines to form stable amide bonds. This is one of the most widely used methods for protein PEGylation.[3]

  • Maleimides: Maleimide-functionalized PEGs react specifically with thiol groups to form stable thioether bonds, enabling site-specific conjugation to cysteine residues.[3]

  • Azides and Alkynes (Click Chemistry): Azide- and alkyne-functionalized PEGs are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly efficient, specific, and biocompatible.[3]

  • Aldehydes/Ketones and Hydrazides/Aminooxy: This chemistry forms a stable hydrazone or oxime bond, respectively, and is often used for the site-specific PEGylation of glycoproteins after oxidation of their carbohydrate moieties.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker can have a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on the Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

LinkerADC ConstructAnimal ModelHalf-Life (t½)ClearanceReference
SMCC (No PEG)ZHER2-SMCC-MMAEMouse19.6 min-[10]
PEG4KZHER2-PEG4K-MMAEMouse49.2 min-[10]
PEG10KZHER2-PEG10K-MMAEMouse219.0 min-[10]
PEG8Homogeneous DAR 8 ADCRat~40 h~0.2 mL/h/kg[11]
PEG12Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg[11]
PEG24Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg[11]

Table 2: Impact of PEG Linker Length on the In Vitro Cytotoxicity and In Vivo Efficacy of ADCs

LinkerADC ConstructCell Line / Xenograft ModelIC50 / Tumor Growth Inhibition (%)Reference
No PEGAnti-CD30 ADCKarpas-299~10 ng/mL[12]
PEG2Anti-CD30 ADCKarpas-299~10 ng/mL[12]
PEG8Anti-CD30 ADCKarpas-299~10 ng/mL[12]
PEG24Anti-CD30 ADCKarpas-299~10 ng/mL[12]
No PEGZHER2-SMCC-MMAENCI-N87~40%[10]
PEG10KZHER2-PEG10K-MMAENCI-N87>80%[10]

Table 3: Influence of PEGylation on Enzyme Kinetics

Enzyme Conjugatekcat (% of native)KM (mM)Reference
α-Chymotrypsin (native)100%0.05[13]
PEG700-α-Chymotrypsin~50-60%~0.19[13]
PEG2000-α-Chymotrypsin~50-60%~0.19[13]
PEG5000-α-Chymotrypsin~50-60%~0.19[13]

Table 4: Reduction of Immunogenicity by PEGylation

ProteinPEGylationAnimal ModelReduction in Antibody TiterReference
α-momorcharin (α-MMC)Branched 20 kDa PEGRat~67%[14]
MDSPI16mPEG-SPANot specified62.5%[7]

Experimental Protocols

This section provides detailed methodologies for key PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

Materials:

  • Protein solution (e.g., 1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction volume should contain less than 10% organic solvent.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide

Materials:

  • Thiol-containing molecule (e.g., protein with accessible cysteine residues) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Thiol Preparation: If the thiol groups are in a disulfide bond, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed before adding the PEG-Maleimide.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the thiol-containing molecule solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated product from unreacted reagents using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the purified conjugate using methods such as mass spectrometry and HPLC to confirm successful conjugation and determine purity.

Protocol 3: PEGylation of Nanoparticles

Materials:

  • Nanoparticle suspension with surface functional groups (e.g., amines, thiols)

  • Appropriately functionalized PEG linker (e.g., PEG-NHS for amine-functionalized nanoparticles)

  • Reaction buffer (compatible with both nanoparticles and PEG linker chemistry)

  • Purification system (e.g., centrifugation, dialysis)

  • Characterization instruments (e.g., Dynamic Light Scattering, Zeta Potential Analyzer, TEM)

Procedure:

  • Nanoparticle Preparation: Suspend the nanoparticles in the appropriate reaction buffer.

  • PEGylation Reaction: Add the functionalized PEG linker to the nanoparticle suspension. The molar ratio of PEG to nanoparticle surface groups will need to be optimized.

  • Incubation: Incubate the reaction mixture under optimized conditions (e.g., time, temperature, stirring) to allow for efficient conjugation.

  • Purification: Remove excess unreacted PEG by repeated centrifugation and resuspension in fresh buffer, or by dialysis.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm an increase in size and assess the homogeneity of the PEGylated nanoparticles.

    • Surface Charge: Determine the zeta potential to confirm the shielding of surface charges by the PEG layer.

    • PEG Quantification: Use techniques like Thermogravimetric Analysis (TGA) or NMR to quantify the amount of PEG conjugated to the nanoparticles.[15]

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).

Visualizations: Signaling Pathways, Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts in PEG linker bioconjugation.

experimental_workflow_protein_pegylation cluster_preparation Preparation cluster_reaction Reaction cluster_purification_characterization Purification & Characterization cluster_final_product Final Product protein Protein Expression & Purification buffer Buffer Exchange (Amine-free) protein->buffer conjugation Conjugation Reaction (Protein + PEG-NHS) buffer->conjugation peg PEG-NHS Ester Dissolution (DMSO) peg->conjugation quench Quenching (e.g., Tris buffer) conjugation->quench purification Purification (SEC / Dialysis) quench->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization final_product Purified PEGylated Protein characterization->final_product

Figure 1: Experimental workflow for protein PEGylation using an NHS ester.

adc_structure antibody Antibody peg_linker PEG Linker antibody->peg_linker Covalent Bond tumor_cell Tumor Cell antibody->tumor_cell Targets Antigen drug Cytotoxic Drug peg_linker->drug Covalent Bond

Figure 2: Structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.

peg_linker_selection cluster_properties Linker Properties start Bioconjugation Goal target_molecule Identify Target Biomolecule & Functional Groups start->target_molecule linker_properties Determine Required Linker Properties start->linker_properties linker_chemistry Select PEG Linker Chemistry (e.g., NHS, Maleimide, Click) target_molecule->linker_chemistry synthesis Synthesize & Purify Bioconjugate linker_chemistry->synthesis length PEG Length (Solubility, Half-life) linker_properties->length structure Structure (Linear vs. Branched) linker_properties->structure cleavable Cleavable vs. Non-cleavable linker_properties->cleavable length->synthesis structure->synthesis cleavable->synthesis characterization Characterize Bioconjugate (Purity, Stability, Activity) synthesis->characterization evaluation Evaluate in vitro / in vivo Performance characterization->evaluation

Figure 3: Decision-making workflow for selecting a PEG linker.

interferon_signaling peg_ifn PEGylated Interferon-α ifnar IFNAR1/IFNAR2 Receptor peg_ifn->ifnar Binds to jak_stat JAK-STAT Pathway Activation ifnar->jak_stat stat_dimer STAT1/STAT2 Dimerization jak_stat->stat_dimer isgf3 ISGF3 Complex Formation stat_dimer->isgf3 nucleus Nucleus isgf3->nucleus isre ISRE (DNA) isg Interferon-Stimulated Genes (ISGs) Transcription isre->isg Activates antiviral Antiviral Proteins & Immune Response isg->antiviral

Figure 4: Signaling pathway of PEGylated Interferon-α.

Challenges and Future Perspectives

Despite the widespread success of PEGylation, there are some challenges to consider. The potential for the generation of anti-PEG antibodies, which can lead to accelerated clearance of the bioconjugate, is an area of ongoing research.[16] Additionally, the steric hindrance caused by the PEG chain can sometimes lead to a reduction in the biological activity of the conjugated molecule.[17]

Future innovations in PEG linker technology are focused on developing novel PEG architectures, such as branched and multi-arm PEGs, to further enhance the properties of bioconjugates.[6] Site-specific PEGylation techniques are also being refined to produce more homogeneous and well-defined conjugates with optimized performance. Furthermore, the development of biodegradable PEG linkers that can be cleaved under specific physiological conditions is a promising area for controlled drug release applications.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, enabling the development of a wide range of advanced therapeutics and diagnostics. Their ability to improve solubility, reduce immunogenicity, and prolong circulation half-life has transformed the landscape of drug delivery. By carefully selecting the appropriate PEG linker chemistry, length, and architecture, researchers can rationally design bioconjugates with optimized properties for their specific application. As our understanding of the interplay between PEG linkers and biological systems continues to grow, so too will the potential for creating next-generation bioconjugates with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. From fundamental principles to detailed experimental protocols, this document serves as a practical resource for researchers aiming to leverage the unique advantages of these versatile molecules.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, enabling the sequential and specific conjugation of two distinct molecular entities.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer between these functional groups offers significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][2]

The defined length of discrete PEG (dPEG®) linkers provides precise control over the distance between the conjugated molecules, a critical factor for optimizing the biological activity and stability of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]

Core Principles of PEGylation

PEGylation, the process of covalently attaching PEG chains to molecules, is a cornerstone of biopharmaceutical development.[4] Key benefits include:

  • Enhanced Solubility : PEG's hydrophilic nature improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation.[5]

  • Improved Pharmacokinetics : The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance, prolonging circulation half-life.[6]

  • Reduced Immunogenicity : The "stealth" properties of PEG shield the conjugated molecule from the host's immune system.[7]

  • Biocompatibility : PEG is generally non-toxic and recognized as safe for biomedical applications.[7]

Monodisperse vs. Polydisperse PEG Linkers

A critical distinction in PEG linkers is between monodisperse and polydisperse forms.

  • Monodisperse (or discrete) PEG (dPEG®) linkers consist of a single molecular species with a defined chain length and exact molecular weight.[3][8] This homogeneity is crucial for manufacturing consistency and regulatory approval of therapeutic bioconjugates.[3]

  • Polydisperse PEGs are mixtures of polymers with a range of molecular weights, which can lead to heterogeneity in the final conjugate.[6][7]

This guide will focus on discrete PEG linkers due to their precision and reproducibility in research and therapeutic applications.

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is guided by the desired spacer length and the reactivity of its terminal functional groups. The following tables summarize key quantitative data for commonly used linkers.

Table 1: Common Functional Groups and Their Reactivity

Functional GroupReactive TowardResulting BondReaction pH
N-Hydroxysuccinimide (NHS) EsterPrimary Amines (e.g., Lysine, N-terminus)Amide7.0 - 9.0
MaleimideThiols (e.g., Cysteine)Thioether6.5 - 7.5
AldehydeAmines, HydrazidesSchiff Base (reducible to stable amine)~5.0 - 6.0
AlkyneAzides (Click Chemistry)TriazoleNot applicable
AzideAlkynes (Click Chemistry)TriazoleNot applicable

Table 2: Properties of Selected Heterobifunctional PEG Linkers

Linker StructurePEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG4-Maleimide4425.3917.6
NHS-PEG8-Maleimide8601.6132.4
NHS-PEG12-Maleimide12777.8347.2
NHS-PEG24-Maleimide241282.3591.6
Azide-PEG4-NHS Ester4388.3717.6
Alkyne-PEG4-NHS Ester4387.3817.6

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that influences the stability, efficacy, and safety of the ADC. PEG linkers can improve the solubility and pharmacokinetic profile of the ADC, and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]

The following diagram illustrates the mechanism of action for an ADC.

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Binder) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation ADC_Characterization_Workflow Start Crude ADC (from conjugation reaction) Purification Purification (e.g., Size-Exclusion Chromatography) Start->Purification Purity Purity & Aggregation Analysis (SEC-HPLC) Purification->Purity DAR Drug-to-Antibody Ratio (DAR) (HIC-HPLC) Purification->DAR Mass Mass Confirmation (Mass Spectrometry) Purification->Mass End Characterized ADC Purity->End DAR->End Mass->End EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HER2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR HER2 HER2 EGFR->HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation AKT AKT PI3K->AKT CellGrowth Cell Growth & Proliferation AKT->CellGrowth MAPK MAPK RAS->MAPK MAPK->CellGrowth

References

Methodological & Application

Application Notes and Protocols for Amino-PEG11-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-t-butyl ester is a versatile, heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation. Its unique structure, featuring a terminal primary amine, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl-protected carboxylic acid, offers researchers precise control over the assembly of complex biomolecular conjugates. This linker is particularly advantageous for applications requiring enhanced solubility, reduced immunogenicity, and optimized pharmacokinetic profiles of the final conjugate.[1][2][3]

The primary amine serves as a reactive handle for conjugation to activated esters (such as N-hydroxysuccinimide esters), aldehydes, or ketones. The hydrophilic PEG spacer imparts favorable physicochemical properties to the conjugate, mitigating aggregation and increasing stability in aqueous environments.[1][3] The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a terminal carboxyl group for subsequent conjugation steps. This sequential reactivity is a cornerstone of its utility in the synthesis of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[1][4]

These application notes provide detailed protocols for the use of this compound in common bioconjugation workflows, guidance on purification and characterization, and quantitative data to aid in experimental design.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Molecular Weight 629.78 g/mol [5]
Chemical Formula C29H59NO13[5]
Appearance White to off-white solid or oil-
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, Dichloromethane) and has good water solubility.[1]
Reactive Groups Primary Amine (-NH2), t-butyl protected Carboxylic Acid (-COO-tBu)[1][5]
Storage Store at -20°C in a dry, inert atmosphere to prevent hydrolysis.-

Experimental Protocols

Protocol 1: Two-Step Conjugation to a Protein via NHS Ester Chemistry

This protocol describes a common two-step workflow for conjugating a payload (e.g., a small molecule drug) containing a carboxylic acid to a protein using this compound.

Step 1: Activation of Payload and Conjugation to this compound

  • Activation of Payload's Carboxylic Acid:

    • Dissolve the payload (containing a carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the payload solution.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester-activated payload. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add the solution of this compound to the activated payload solution.

    • Add 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Purification:

    • Upon completion, the reaction mixture can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the payload-PEG11-t-butyl ester conjugate.

Step 2: Deprotection and Protein Conjugation

  • Deprotection of the t-butyl Ester:

    • Dissolve the purified payload-PEG11-t-butyl ester conjugate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[6][7][8]

    • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS, looking for the loss of the t-butyl group (a decrease in mass of 56 Da).

    • Remove the TFA and DCM under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The resulting payload-PEG11-acid is often used in the next step without further purification.

  • Activation of the Deprotected Carboxylic Acid:

    • Dissolve the payload-PEG11-acid in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Stir at room temperature for 1-4 hours to generate the payload-PEG11-NHS ester.

  • Conjugation to the Protein:

    • Prepare the protein in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0. A typical protein concentration is 5-10 mg/mL.

    • Add the activated payload-PEG11-NHS ester solution to the protein solution. A molar excess of the PEG linker (typically 5-20 fold) is used to achieve the desired degree of labeling.[9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification of the Protein Conjugate:

    • Remove unreacted payload-PEG linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • Further purification to separate protein species with different degrees of PEGylation can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).

Quantitative Data for Bioconjugation Reactions

The following table provides representative quantitative data for the key steps in the bioconjugation process. While specific data for this compound is limited in the public domain, the values presented are based on studies with similar long-chain PEG linkers and serve as a strong starting point for experimental design.[10][11][12][13]

ParameterValueNotes
NHS Ester Activation of Payload
Molar excess of EDC/NHS1.2 - 1.5 equivalentsTo ensure efficient activation of the carboxylic acid.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Yield> 90%Typically a high-yielding reaction.
Conjugation to Amino-PEG Linker
Molar excess of Amino-PEG linker1.0 - 1.2 equivalentsRelative to the activated payload.
Reaction Time2 - 12 hoursMonitor by TLC or LC-MS.
Expected Yield70 - 95%Dependent on the reactivity of the payload.
t-butyl Ester Deprotection
TFA Concentration20 - 50% in DCM50% is a common starting point.[6]
Reaction Time1 - 4 hoursMonitor by LC-MS.[6][7]
Expected Yield> 95%Generally a very efficient and clean reaction.
Protein Conjugation (NHS Ester)
Molar excess of PEG-NHS ester5 - 20 foldRelative to the protein, to control the degree of labeling.[9]
Reaction Time1 - 2 hours at RT or overnight at 4°CLonger times may be needed for less reactive proteins.[9]
Typical Drug-to-Antibody Ratio (DAR)2 - 8Dependent on the molar excess of the linker and the number of accessible lysine (B10760008) residues.[11][12]

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an Antibody-Drug Conjugate (ADC) is a prime application for this compound. The following diagram illustrates the key steps in this process.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Synthesis cluster_step2 Step 2: Deprotection & Activation cluster_step3 Step 3: Antibody Conjugation & Purification Payload Payload (with COOH) Activated_Payload NHS Ester Activated Payload Payload->Activated_Payload EDC, NHS Payload_Linker Payload-PEG11-t-butyl ester Activated_Payload->Payload_Linker Amine Coupling Amino_PEG_Linker This compound Amino_PEG_Linker->Payload_Linker Deprotection TFA Deprotection Payload_Linker->Deprotection Payload_PEG_Acid Payload-PEG11-Acid Deprotection->Payload_PEG_Acid TFA/DCM Activated_Payload_Linker Activated Payload-Linker (NHS Ester) Payload_PEG_Acid->Activated_Payload_Linker EDC, NHS Antibody Monoclonal Antibody (mAb) ADC_Crude Crude ADC Activated_Payload_Linker->ADC_Crude Lysine Conjugation Activated_Payload_Linker->ADC_Crude Antibody->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., SEC, IEX)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Purification and Characterization of Bioconjugates

Thorough purification and characterization are essential to ensure the quality, efficacy, and safety of the final bioconjugate.

Purification Techniques
TechniquePrincipleApplication
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Removal of unreacted small molecules (e.g., excess PEG linker, payload). Assessment of aggregation.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separation of protein species with different numbers of conjugated PEG linkers (different degrees of labeling).
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purification of payload-linker conjugates. Characterization of ADC fragments after enzymatic digestion.
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.Determination of the drug-to-antibody ratio (DAR) distribution in ADCs.
Characterization Methods
TechniqueInformation Obtained
UV-Vis Spectroscopy Protein concentration (A280). Can be used for DAR calculation if the payload has a distinct absorbance.
Mass Spectrometry (MS) Confirmation of successful conjugation. Determination of the molecular weight of the conjugate and the degree of labeling.
SDS-PAGE Assessment of conjugation efficiency through an increase in the apparent molecular weight of the protein.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detailed analysis of the conjugate, including identification of conjugation sites (peptide mapping).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of carboxylic acid.Ensure fresh, high-quality EDC and NHS. Optimize reaction time and temperature.
Hydrolysis of NHS ester.Perform conjugation promptly after activation. Maintain appropriate pH (7.2-8.0).
Inaccessible reactive groups on the protein.Consider denaturing conditions (if protein activity can be restored) or using a longer PEG linker.
Incomplete t-butyl Ester Deprotection Insufficient TFA or reaction time.Increase TFA concentration or reaction time. Monitor reaction by LC-MS.[6]
Steric hindrance.Consider a stronger acid or longer reaction time.[6]
Protein Aggregation Increased hydrophobicity after conjugation.Optimize the degree of labeling. Use a longer, more hydrophilic PEG linker. Include excipients in the formulation.
Side Reactions during Deprotection Alkylation of sensitive amino acids (e.g., Trp, Met) by the t-butyl cation.Add scavengers like triisopropylsilane (B1312306) (TIS) or water to the TFA deprotection cocktail.[6]

Conclusion

This compound is a powerful and versatile tool for the construction of advanced bioconjugates. Its well-defined structure and predictable reactivity allow for the precise engineering of molecules with enhanced therapeutic and diagnostic potential. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively utilize this linker to advance their work in drug development and other areas of life sciences. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving the desired outcomes.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Amino-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of an ADC using Amino-PEG11-t-butyl ester, a heterobifunctional linker.

The this compound linker offers several advantages:

  • Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the ADC, which can be beneficial when working with hydrophobic payloads, and can help to reduce aggregation.[1][2]

  • Defined Length: The discrete PEG length (n=11) ensures the synthesis of a homogeneous ADC product, which is crucial for consistent manufacturing and predictable in vivo behavior.

  • Orthogonal Reactivity: The linker possesses two different reactive handles: a primary amine for conjugation to the cytotoxic payload and a t-butyl protected carboxylic acid. This protecting group allows for a sequential conjugation strategy, where the payload is first attached to the linker, followed by deprotection of the t-butyl group to reveal a carboxylic acid that can then be activated for conjugation to the antibody.[3][4]

This protocol will detail the steps for:

  • Activation of the cytotoxic payload and its conjugation to the this compound linker.

  • Deprotection of the t-butyl ester to reveal the terminal carboxylic acid.

  • Activation of the payload-linker construct.

  • Partial reduction of the monoclonal antibody to generate reactive thiol groups.

  • Conjugation of the activated payload-linker to the reduced antibody.

  • Purification and characterization of the final ADC, including determination of the drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound

  • Cytotoxic Payload (e.g., MMAE, DM1) with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Desalting columns

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • LC-MS system

Protocol 1: Synthesis of Payload-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload (with a carboxylic acid group) to the amine group of the this compound linker.

  • Payload Activation:

    • Dissolve the cytotoxic payload (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester of the payload.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the activated payload-NHS ester solution to the this compound solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS to confirm the formation of the payload-linker conjugate.

    • Purify the product by reverse-phase HPLC.

Protocol 2: Deprotection of the t-butyl Ester

This step removes the t-butyl protecting group to expose the carboxylic acid for subsequent antibody conjugation.

  • Dissolve the purified payload-linker conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[5][6]

  • Stir the solution at room temperature for 2-4 hours.[7]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[7]

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.[7]

Protocol 3: Antibody Reduction and Conjugation

This protocol describes the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the activated payload-linker.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Activation of Deprotected Payload-Linker:

    • Dissolve the deprotected payload-linker (5-10 fold molar excess over the antibody) in an organic co-solvent such as DMSO or DMA.

    • Activate the carboxylic acid group by reacting with a coupling agent like EDC/NHS.

  • Conjugation to Reduced Antibody:

    • Slowly add the activated payload-linker solution to the reduced antibody solution.

    • Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability.[7]

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine.[7]

Protocol 4: ADC Purification and Characterization
  • Purification:

    • Purify the ADC from unreacted payload-linker and other small molecules using a desalting column or size exclusion chromatography (SEC).

    • For further purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law.

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the distribution of DAR species and the average DAR.

      • Mass Spectrometry (LC-MS): This technique provides the most accurate determination of the DAR by measuring the mass of the intact ADC and its different drug-loaded species.

    • Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and the presence of any aggregates.

    • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target cancer cell line.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during ADC synthesis and characterization.

Table 1: Summary of Reaction Conditions and Yields

StepKey ReactantsMolar Ratio (Reactant:Substrate)SolventReaction Time (h)Temperature (°C)Yield (%)
Payload Activation Payload, NHS, DCC1.1:1, 1.2:1DMF4-625>90
Payload-Linker Conjugation Activated Payload, this compound, DIPEA1:1, 2:1DMF12-182570-85
t-butyl Deprotection Payload-Linker, TFA/DCM1:1 (v/v)DCM/TFA2-425>95
Antibody Conjugation Activated Payload-Linker, Reduced mAb5-10:1PBS/DMSO1-22550-70

Table 2: Characterization of the Final ADC

ParameterMethodResult
Average DAR HIC-UV4.2
LC-MS4.1
Purity (Monomer %) SEC>98%
Aggregation SEC<2%
Endotoxin Level LAL Assay<0.5 EU/mg
In Vitro Potency (IC50) Cell-based Assay1.5 nM

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_linker_payload Payload-Linker Synthesis cluster_adc_synthesis ADC Synthesis and Purification cluster_characterization Characterization Payload Cytotoxic Payload (with COOH) Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload EDC/NHS Payload_Linker_Protected Payload-Linker (t-butyl protected) Activated_Payload->Payload_Linker_Protected Conjugation Linker This compound Linker->Payload_Linker_Protected Payload_Linker_Deprotected Deprotected Payload-Linker Payload_Linker_Protected->Payload_Linker_Deprotected TFA/DCM Activated_PL Activated Payload-Linker Payload_Linker_Deprotected->Activated_PL EDC/NHS ADC Antibody-Drug Conjugate (ADC) Activated_PL->ADC mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with -SH) mAb->Reduced_mAb TCEP Reduced_mAb->ADC Conjugation Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC/HIC) DAR DAR Determination (HIC, LC-MS) Purified_ADC->DAR Purity Purity/Aggregation (SEC) Purified_ADC->Purity Potency In Vitro Potency Purified_ADC->Potency

Caption: Workflow for the synthesis and characterization of an ADC.

Logical Relationship of ADC Components

ADC_Components cluster_properties Key Properties Influenced by Linker mAb Monoclonal Antibody ADC Antibody-Drug Conjugate mAb->ADC Targeting Linker This compound (Linker) Linker->ADC Connects & Modulates Properties Solubility Solubility Linker->Solubility Stability Stability Linker->Stability PK Pharmacokinetics Linker->PK Payload Cytotoxic Payload Payload->ADC Cytotoxicity

Caption: Relationship between the core components of an ADC.

References

Application Notes and Protocols: Amino-PEG11-t-butyl ester for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG11-t-butyl ester for the strategic modification of proteins. This heterobifunctional linker, featuring a primary amine and a t-butyl protected carboxylic acid separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile tool for advanced bioconjugation techniques, including PEGylation and the development of antibody-drug conjugates (ADCs).

Introduction

This compound is a valuable reagent in protein modification due to its dual functionality. The primary amine group allows for covalent attachment to proteins, typically at lysine (B10760008) residues or the N-terminus, through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters). The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles. The t-butyl ester serves as a protecting group for a terminal carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation steps. This sequential reactivity is instrumental in the construction of complex bioconjugates.[1][2][3][4]

Key Applications

  • PEGylation: Increasing the hydrodynamic size of a protein to extend its in vivo half-life.[5]

  • Antibody-Drug Conjugates (ADCs): Serving as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface Modification: Functionalizing surfaces of nanoparticles or beads to reduce non-specific binding and improve biocompatibility.[3]

  • Proteomics: Labeling proteins for identification and quantification.

Experimental Overview

The overall workflow for protein modification using this compound involves two main stages: the initial conjugation of the linker to the protein via its amine group, followed by the optional deprotection of the t-butyl ester to expose the carboxylic acid for further modification.

G cluster_0 Stage 1: Protein Conjugation cluster_1 Stage 2: Deprotection Protein Protein Activated_Ester Protein with Activated Ester (e.g., NHS Ester) Protein->Activated_Ester Activation Conjugation Conjugation Reaction Activated_Ester->Conjugation Amino_PEG_Ester This compound Amino_PEG_Ester->Conjugation PEGylated_Protein_Protected PEGylated Protein (t-butyl protected) Conjugation->PEGylated_Protein_Protected Purification1 Purification (e.g., SEC) PEGylated_Protein_Protected->Purification1 Purified_PEGylated_Protein Purified PEGylated Protein (t-butyl protected) Purification1->Purified_PEGylated_Protein Deprotection Acidic Deprotection (TFA) Purified_PEGylated_Protein->Deprotection PEGylated_Protein_Deprotected PEGylated Protein (with free COOH) Deprotection->PEGylated_Protein_Deprotected Purification2 Purification (e.g., Dialysis) PEGylated_Protein_Deprotected->Purification2 Final_Product Final Conjugate Purification2->Final_Product

General workflow for protein modification.

Quantitative Data Summary

The degree of PEGylation, which is the average number of PEG molecules conjugated to a single protein molecule, is a critical parameter that influences the therapeutic efficacy and properties of the final product.[6] This can be controlled by optimizing the reaction conditions, primarily the molar ratio of the PEGylating reagent to the protein. The degree of PEGylation is typically determined by MALDI-TOF mass spectrometry, where the mass increase of the protein corresponds to the number of attached PEG moieties.[7][8]

Molar Ratio (this compound : Protein)Expected Average Degree of PEGylationPredominant Species
5:10.5 - 1.5Mono-PEGylated
10:11.5 - 3.0Di- and Tri-PEGylated
20:13.0 - 5.0Multi-PEGylated

Note: These are estimated values and the actual degree of PEGylation will depend on the specific protein, its number of accessible reactive sites, and the precise reaction conditions.[9]

Experimental Protocols

Protocol 1: Protein Modification with this compound via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein that has been pre-activated to contain N-hydroxysuccinimide (NHS) esters.

Materials:

  • Protein of interest, activated with an NHS ester

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine. [10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[10] b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS).

G start Start protein_prep Dissolve NHS-activated protein in buffer start->protein_prep reagent_prep Dissolve Amino-PEG11- t-butyl ester in DMSO/DMF protein_prep->reagent_prep conjugation Add PEG reagent to protein solution and incubate reagent_prep->conjugation quenching Add quenching buffer to stop the reaction conjugation->quenching purification Purify PEGylated protein (SEC or Dialysis) quenching->purification end End purification->end

Protein modification workflow.
Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group from the PEGylated protein to expose the terminal carboxylic acid.

Materials:

  • Purified t-butyl protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) if the protein contains sensitive residues like tryptophan or methionine)[12][13]

  • Cold diethyl ether

  • Dialysis system

Procedure:

  • Lyophilize: Lyophilize the purified PEGylated protein to remove all water.

  • Deprotection Reaction: a. In a chemical fume hood, dissolve the lyophilized protein in a solution of 95% TFA and 5% DCM. If using a scavenger, a common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[12] b. Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by MALDI-TOF MS to observe the mass shift corresponding to the loss of the t-butyl group (56.1 Da).

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: a. Resuspend the residue in a minimal amount of a suitable solvent (e.g., water or a buffer). b. Precipitate the deprotected PEGylated protein by adding the solution dropwise to cold diethyl ether with stirring. c. Centrifuge to pellet the protein and decant the ether. Repeat the wash with cold ether.

  • Final Purification: Air-dry the protein pellet and then resuspend it in a desired buffer. Perform dialysis to remove any remaining small molecule impurities.

G start Start lyophilize Lyophilize purified PEGylated protein start->lyophilize deprotection Dissolve in TFA/DCM and incubate lyophilize->deprotection remove_tfa Remove TFA and DCM deprotection->remove_tfa precipitate Precipitate protein in cold diethyl ether remove_tfa->precipitate purify Final purification by dialysis precipitate->purify end End purify->end

t-butyl ester deprotection workflow.

Characterization of the Modified Protein

SDS-PAGE Analysis

PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. This provides a qualitative assessment of the success of the PEGylation reaction.

Procedure:

  • Prepare a polyacrylamide gel of a suitable percentage to resolve the protein of interest.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

  • Run the gel under standard conditions.

  • Stain the gel with Coomassie Brilliant Blue.

  • A successful PEGylation will be indicated by the appearance of bands with a higher apparent molecular weight compared to the unmodified protein.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the precise mass of the PEGylated protein and thus the degree of PEGylation.[7][14]

Procedure:

  • Prepare a matrix solution (e.g., sinapinic acid for larger proteins).

  • Mix the purified PEGylated protein sample with the matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum.

  • The spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the attached this compound. The relative intensities of the peaks can be used to estimate the distribution of different PEGylated species.[6]

References

Application Notes and Protocols: Amine-Reactive Chemistry of Amino-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-t-butyl ester is a versatile heterobifunctional crosslinker that plays a crucial role in bioconjugation, drug delivery, and surface modification.[1][2] This molecule features a primary amine group at one end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer and a t-butyl ester-protected carboxylic acid at the other. The PEG chain enhances the solubility and biocompatibility of the conjugated molecules.[3][4] The primary amine allows for covalent attachment to various functional groups, most notably N-hydroxysuccinimide (NHS) esters, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further modification.[1][5][6]

These application notes provide detailed protocols for the use of this compound in amine-reactive chemistry, including conjugation to NHS esters and the subsequent deprotection of the t-butyl ester.

Chemical Properties and Reactivity

The utility of this compound stems from its two distinct reactive moieties:

  • Primary Amine (-NH₂): This group readily reacts with activated esters, such as NHS esters, at a slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[7][8] It can also react with other functional groups like carboxylic acids (in the presence of a coupling agent), aldehydes, and ketones.[1][9]

  • t-Butyl Ester (-C(CH₃)₃): This group protects the carboxylic acid functionality. It is stable under basic and nucleophilic conditions but can be efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a free carboxylic acid.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₉H₅₉NO₁₃[1]
Molecular Weight629.78 g/mol [1]
PurityTypically ≥95%[1]
AppearanceWhite to off-white solid or viscous oil-
SolubilitySoluble in water, DMSO, DMF, DCM[9]
Storage-20°C, desiccated[1]
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
ParameterRecommended ConditionReference
pH 7.2 - 8.5[7]
Solvent Phosphate (B84403) buffer, Borate buffer, Bicarbonate buffer[10]
Organic Co-solvent (if needed) DMSO, DMF (amine-free)[7][10]
Molar Excess of NHS Ester 5-20 fold over this compound-
Reaction Temperature Room temperature or 4°C[7]
Reaction Time 30 minutes to overnight[7]
Table 3: Recommended Conditions for t-Butyl Ester Deprotection
ParameterRecommended ConditionReference
Reagent Trifluoroacetic acid (TFA)[5][6]
Solvent Dichloromethane (DCM)[6]
TFA Concentration 20-50% (v/v) in DCM[6]
Scavengers (optional) Triisopropylsilane (TIS), Water[6]
Reaction Temperature Room temperature[6]
Reaction Time 1 - 4 hours[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes a general procedure for the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., protein, fluorescent dye)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound and the NHS ester to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO. The concentration will depend on the specific molecule.

    • Dissolve the this compound in the Reaction Buffer to a desired concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • To the solution of this compound, add the desired molar excess of the dissolved NHS ester. It is recommended to perform the reaction in a final concentration of 1-10 mg/mL of the limiting reagent.

    • Gently mix the reaction solution and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove unreacted reagents and byproducts.

  • Characterization:

    • Analyze the purified conjugate by methods such as HPLC, mass spectrometry, and SDS-PAGE (for protein conjugates) to confirm successful conjugation and assess purity.[11]

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol outlines the procedure for removing the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • t-Butyl ester-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl ester-protected PEG conjugate in anhydrous DCM under an inert atmosphere (nitrogen or argon).

    • Cool the solution in an ice bath.

  • Deprotection Reaction:

    • Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger such as TIS (2.5-5% v/v).

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of inert gas.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

  • Precipitation and Purification:

    • Dissolve the residue in a minimal amount of DCM.

    • Precipitate the deprotected product by adding the solution dropwise to a stirred flask of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product with cold diethyl ether and dry under vacuum.

    • Further purification can be performed by HPLC if necessary.

  • Characterization:

    • Confirm the deprotection by mass spectrometry (observing the mass shift) and/or NMR spectroscopy (disappearance of the t-butyl proton signal).

Visualizations

Caption: Reaction of this compound with an NHS ester.

Deprotection_Workflow start Start: t-Butyl Protected PEG Conjugate dissolve Dissolve in anhydrous DCM start->dissolve add_tfa Add TFA (20-50% v/v) and optional scavenger (TIS) dissolve->add_tfa react Stir at room temperature for 1-4 hours add_tfa->react evaporate Remove solvent and excess TFA react->evaporate precipitate Precipitate product in cold diethyl ether evaporate->precipitate purify Purify by filtration/ centrifugation and dry precipitate->purify end End: Deprotected PEG Conjugate (Carboxylic Acid) purify->end

Caption: Workflow for t-butyl ester deprotection.

Signaling_Pathway_Concept cluster_synthesis Bioconjugate Synthesis cluster_conjugation PEGylation cluster_deprotection Deprotection & Final Product MoleculeA Molecule A (e.g., Antibody) NHS_Activation NHS Ester Activation MoleculeA->NHS_Activation MoleculeA_NHS Molecule A-NHS NHS_Activation->MoleculeA_NHS Conjugation Conjugation MoleculeA_NHS->Conjugation MoleculeA_NHS->Conjugation AminoPEG This compound AminoPEG->Conjugation Conjugate_Protected Molecule A-PEG11-t-butyl ester Conjugation->Conjugate_Protected Deprotection TFA Deprotection Conjugate_Protected->Deprotection Final_Product Molecule A-PEG11-COOH (Final Bioconjugate) Deprotection->Final_Product

References

Application Notes and Protocols: Deprotection of the t-Butyl Ester Group on a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient and clean removal of the tert-butyl (t-butyl) ester protecting group from polyethylene (B3416737) glycol (PEG) linkers. Proper deprotection is a critical step in the synthesis of drug conjugates, bioconjugates, and other advanced biomaterials.

The t-butyl ester is a commonly used protecting group for carboxylic acids due to its stability in a wide range of chemical conditions. However, its removal requires specific acidic conditions that can sometimes lead to incomplete reactions or the formation of side products. These notes offer solutions to common challenges and provide standardized protocols for achieving high-yield deprotection.

Key Concepts and Challenges

The deprotection of a t-butyl ester is most frequently accomplished through acidolysis. The reaction mechanism involves the protonation of the ester oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the desired carboxylic acid.

A primary challenge during this process is the reactivity of the liberated tert-butyl cation. This electrophilic intermediate can lead to undesired alkylation of sensitive amino acid residues, such as tryptophan and methionine, if present in the molecule. To prevent these side reactions, scavengers are often added to the reaction mixture to trap the t-butyl cation.

Common challenges encountered during the deprotection of t-butyl esters from PEG linkers include:

  • Incomplete Cleavage: This can be caused by insufficient reaction time, inadequate acid concentration, or steric hindrance around the ester group.

  • Side Product Formation: Alkylation of electron-rich functional groups by the tert-butyl cation is a common side reaction.

  • Product Isolation: The high solubility of PEGylated products can sometimes complicate purification after deprotection.

Deprotection Methods and Quantitative Data

Several acidic reagents can be employed for the deprotection of t-butyl esters. The choice of reagent and reaction conditions depends on the sensitivity of the substrate and the presence of other protecting groups. The following table summarizes common deprotection conditions.

ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 5 hours0°C to Room Temp.The most common method. Higher TFA concentrations and longer reaction times may be needed for sterically hindered esters.[1][2][3]
Aqueous Phosphoric Acid85 wt%-1 - 24 hoursRoom Temp.A milder, environmentally benign alternative to TFA.[4][5][6][7][8]
Zinc Bromide (ZnBr₂)1 MDichloromethane (DCM)VariesRoom Temp.A mild Lewis acid condition, useful for substrates with other acid-labile groups.[9][10][11]
p-Toluenesulfonic acid2.0 equiv.Solvent-free (Microwave)3 - 4 minutes-A rapid method using microwave irradiation.[12]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for most t-butyl ester-protected PEG linkers.

Materials:

  • t-Butyl ester-functionalized PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

Procedure:

  • Dissolve the t-butyl ester-PEG conjugate in a minimal amount of DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-5 hours.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).

  • Precipitate the deprotected PEG-linker product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues like tryptophan or methionine.

Materials:

  • t-Butyl ester-functionalized PEG linker

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a well-ventilated fume hood, prepare the cleavage cocktail.

  • Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).[2]

  • Stir the mixture at room temperature for 2-4 hours.

  • Following the reaction, remove the TFA under reduced pressure.

  • Precipitate the product from cold diethyl ether as described in Protocol 1.

  • Further purification by chromatography may be necessary to remove scavenger byproducts.

Visualizing the Workflow and Chemistry

To aid in understanding the process, the following diagrams illustrate the deprotection mechanism and a troubleshooting workflow.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PEG_Ester PEG-Linker-COO-tBu Protonated_Ester PEG-Linker-C(OH+)-O-tBu PEG_Ester->Protonated_Ester Protonation H_plus H+ H_plus->Protonated_Ester PEG_Acid PEG-Linker-COOH Protonated_Ester->PEG_Acid Cleavage tBu_Cation tBu+ Protonated_Ester->tBu_Cation

Caption: Acid-catalyzed deprotection of a t-butyl ester from a PEG linker.

Troubleshooting_Workflow Start Incomplete Deprotection Check_Time Increase Reaction Time? Start->Check_Time Check_TFA Increase TFA Concentration? Check_Time->Check_TFA No Monitor Monitor by LC-MS/TLC Check_Time->Monitor Yes Check_Scavenger Side Products Observed? Check_TFA->Check_Scavenger No Check_TFA->Monitor Yes Add_Scavenger Add Scavengers (e.g., TIS) Check_Scavenger->Add_Scavenger Yes Success Successful Deprotection Check_Scavenger->Success No Monitor->Success Add_Scavenger->Monitor

Caption: A workflow for troubleshooting incomplete t-butyl ester deprotection.

References

Revolutionizing Drug Delivery: Applications and Protocols for Amino-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG11-t-butyl ester is a versatile heterobifunctional linker that is playing an increasingly pivotal role in the advancement of drug delivery systems. Its unique structure, featuring a reactive primary amine, a cleavable t-butyl ester protecting group, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful tool for the precise engineering of sophisticated therapeutic constructs. This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research, with a focus on the development of antibody-drug conjugates (ADCs) and targeted nanoparticles.

Core Applications in Drug Delivery

The primary applications of this compound in drug delivery research stem from its ability to covalently link different molecular entities, enhancing their therapeutic profiles. The hydrophilic PEG11 spacer improves the solubility and biocompatibility of the resulting conjugate, which can lead to longer circulation times and reduced immunogenicity.[1]

Key applications include:

  • Antibody-Drug Conjugates (ADCs): The primary amine of the linker can be conjugated to a cytotoxic drug, and after deprotection of the t-butyl ester, the resulting carboxylic acid can be activated and linked to the lysine (B10760008) residues of a monoclonal antibody. This creates a targeted delivery system that directs the payload specifically to cancer cells.

  • Targeted Nanoparticle Formulation: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). The amine group can be used to attach targeting ligands, while the PEG chain provides a "stealth" layer that helps to evade the immune system.

  • PROTACs and Other Novel Conjugates: This linker is also valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates where precise spacing and improved physicochemical properties are crucial.[2]

Physicochemical and Reactive Properties

To effectively utilize this compound, it is essential to understand its key properties, which are summarized in the table below.

PropertyValue/DescriptionReference
Molecular Weight 629.8 g/mol [3]
Formula C29H59NO13[3]
Purity Typically >95%[4]
Solubility Soluble in aqueous media and organic solvents like DMSO and DMF.[5][6]
Reactive Groups Primary amine (-NH2), t-butyl protected carboxylic acid (-COO-tBu)[1]
Storage Conditions -20°C, protect from moisture.[3][4]

Experimental Protocols

The following sections provide detailed protocols for the key experimental steps involved in utilizing this compound for the development of an antibody-drug conjugate. These protocols are intended as a guide and may require optimization for specific drugs and antibodies.

Protocol 1: Conjugation of a Drug to this compound via NHS Ester Chemistry

This protocol describes the conjugation of a drug containing a carboxylic acid group to the primary amine of this compound.

Materials:

  • Drug with a carboxylic acid functionality

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Activation of the Drug:

    • Dissolve the drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the NHS ester by TLC or LC-MS.

  • Conjugation to the Linker:

    • In a separate vessel, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Slowly add the activated drug solution to the linker solution.

    • Stir the reaction mixture at room temperature overnight (12-18 hours).[6]

    • Monitor the progress of the conjugation reaction by TLC or LC-MS until the starting materials are consumed.

  • Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC was used).

    • Purify the drug-PEG11-t-butyl ester conjugate using column chromatography on silica (B1680970) gel or by preparative HPLC.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal the terminal carboxylic acid, which is necessary for subsequent conjugation to an antibody.

Materials:

  • Drug-PEG11-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the purified drug-PEG11-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.[7]

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS, looking for the disappearance of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the final drug-PEG11-COOH product under vacuum.

Protocol 3: Conjugation of the Drug-Linker to an Antibody

This protocol describes the final step of conjugating the deprotected drug-linker to a monoclonal antibody.

Materials:

  • Drug-PEG11-COOH

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • EDC and NHS

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Activation of the Drug-Linker:

    • Dissolve the drug-PEG11-COOH (e.g., 10-20 fold molar excess over the antibody) in a small amount of DMSO.

    • Add EDC (1.5 equivalents relative to the drug-linker) and NHS (1.5 equivalents relative to the drug-linker).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to the Antibody:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (e.g., a Sephadex G-25 column).

Characterization and Analysis

Thorough characterization of the resulting drug delivery system is crucial. The following table summarizes key characterization techniques and the parameters they measure.

Characterization TechniqueParameter MeasuredTypical Expected ResultsReference
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Average DAR of 2-4 for optimal efficacy and safety.[][9]
Hydrophobic Interaction Chromatography (HIC) DAR distributionA distribution of species with different numbers of conjugated drugs.[][9]
Size-Exclusion Chromatography (SEC) Aggregation and fragmentationHigh monomer content (>95%) with minimal aggregation.[10]
Mass Spectrometry (MS) Confirmation of conjugation and DARMass shift corresponding to the number of conjugated drug-linkers.[11][12]
Dynamic Light Scattering (DLS) Nanoparticle size and polydispersityFor nanoparticles, a narrow size distribution in the desired range (e.g., 100-200 nm).[13]
Zeta Potential Surface charge of nanoparticlesIndicates colloidal stability.[14]

Visualizing the Workflow and Cellular Interactions

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the cellular uptake pathways of the resulting drug delivery systems.

experimental_workflow cluster_synthesis Synthesis of Drug-Linker Conjugate cluster_conjugation ADC Formulation cluster_characterization Characterization drug Drug-COOH activated_drug Activated Drug (NHS ester) drug->activated_drug NHS/DCC linker This compound drug_linker_protected Drug-PEG11-t-butyl ester linker->drug_linker_protected activated_drug->drug_linker_protected + Linker drug_linker Drug-PEG11-COOH drug_linker_protected->drug_linker TFA/DCM adc Antibody-Drug Conjugate (ADC) drug_linker->adc + Antibody, EDC/NHS antibody Antibody antibody->adc analysis DAR, Purity, Stability adc->analysis

Caption: Experimental workflow for ADC synthesis.

cellular_uptake cluster_cell Target Cell receptor Receptor clathrin_pit Clathrin-coated pit receptor->clathrin_pit Binding endosome Endosome clathrin_pit->endosome Internalization caveolae Caveolae caveolae->endosome macropinosome Macropinosome macropinosome->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release Degradation cytoplasm Cytoplasm apoptosis Apoptosis cytoplasm->apoptosis Drug Action drug_release->cytoplasm adc ADC adc->receptor Targeting

Caption: Cellular uptake and mechanism of action of an ADC.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data that could be expected from studies utilizing drug delivery systems based on this compound or similar linkers. Note that these values are illustrative and will vary depending on the specific drug, targeting moiety, and formulation.

Table 1: Drug Loading and Nanoparticle Characteristics

FormulationDrug Loading Efficiency (%)Drug Loading Content (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Doxorubicin-loaded PEG-PLGA Nanoparticles75.3 ± 4.27.1 ± 0.4125.6 ± 5.80.115 ± 0.023-15.2 ± 1.5
Paclitaxel-loaded PEGylated Liposomes85.1 ± 5.55.2 ± 0.3110.2 ± 6.10.150 ± 0.031-10.8 ± 1.2

(Data are hypothetical and based on typical values reported in the literature for similar systems)

Table 2: In Vitro Drug Release

FormulationCumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)Release Kinetics Model
Doxorubicin-loaded PEG-PLGA Nanoparticles35.2 ± 3.165.8 ± 4.5Korsmeyer-Peppas
Paclitaxel-loaded PEGylated Liposomes40.5 ± 2.872.1 ± 5.1Higuchi

(Data are hypothetical and based on typical values reported in the literature for similar systems)[15][16][17]

Table 3: In Vitro Cellular Uptake

Cell LineFormulationUptake Efficiency (%) after 4h
MCF-7 (Breast Cancer)Doxorubicin-loaded PEG-PLGA Nanoparticles65.7 ± 6.2
A549 (Lung Cancer)Paclitaxel-loaded PEGylated Liposomes58.9 ± 5.1

(Data are hypothetical and based on typical values reported in the literature for similar systems)[13][18][19][20][21]

Table 4: In Vivo Tumor Accumulation

Animal ModelFormulationTumor Accumulation (% Injected Dose/g) at 24h
Nude mice with MCF-7 xenograftsDoxorubicin-loaded PEG-PLGA Nanoparticles8.5 ± 1.2
Nude mice with A549 xenograftsPaclitaxel-loaded PEGylated Liposomes7.2 ± 1.0

(Data are hypothetical and based on typical values reported in the literature for similar systems)[22][23][24][25][26][27]

Conclusion

This compound is a highly valuable tool for researchers in the field of drug delivery. Its well-defined structure and versatile reactivity enable the construction of advanced therapeutic systems with improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented here provide a comprehensive guide for the application of this linker in the development of next-generation targeted therapies. Successful implementation of these methodologies has the potential to significantly advance the efficacy and safety of treatments for a wide range of diseases.

References

Application Notes and Protocols for Amino-PEG11-t-butyl Ester in Proteomics and Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-t-butyl ester is a versatile, heterobifunctional linker molecule increasingly utilized in proteomics, peptide research, and drug development. Its structure comprises a primary amine, a flexible 11-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protected carboxylic acid. This unique combination of functional groups makes it an invaluable tool for conjugating molecules of interest, enhancing solubility, and providing a flexible spacer arm.

The hydrophilic PEG spacer, with a precise length of 11 ethylene (B1197577) glycol units, significantly improves the aqueous solubility and reduces aggregation of hydrophobic molecules.[1] The terminal primary amine allows for covalent attachment to various functional groups, including carboxylic acids and activated esters, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions.[1]

These properties make this compound a critical component in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and peptide-drug conjugates.

Key Applications

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

The this compound serves as a versatile building block for PROTAC synthesis. The PEG linker offers several advantages in this context:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. This can also positively impact cell permeability.[2]

  • Optimal Length for Ternary Complex Formation: The length of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The 11-unit PEG chain provides a flexible and extended spacer that can facilitate this interaction. While optimal linker length is target-dependent, longer PEG chains can be beneficial in many systems.

  • Reduced Non-specific Binding: The PEG chain can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

Peptide and Protein Modification

This compound is a valuable reagent for the PEGylation of peptides and proteins. PEGylation can enhance the therapeutic properties of biomolecules by:

  • Increasing Hydrophilicity: Improving the solubility of peptides in aqueous buffers.

  • Prolonging Half-life: The increased hydrodynamic radius of PEGylated proteins can reduce renal clearance, leading to a longer circulation time in vivo.

  • Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its immunogenicity.

The bifunctional nature of this compound allows for the introduction of a protected carboxylic acid functionality onto a peptide or protein. After deprotection, this carboxylic acid can be used for further conjugation to other molecules.

Quantitative Data on Linker Length in PROTACs

The length of the PEG linker significantly impacts the efficacy of a PROTAC, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While direct comparative data for a PEG11 linker is not always available for every target, studies on various PROTACs have demonstrated clear trends. Generally, an optimal linker length exists for each target-E3 ligase pair.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (Hypothetical Data Based on Trends)

Linker Length (Number of PEG units)DC50 (nM)Dmax (%)
38580
53095
815>98
11 25 >95
155090

Note: This data is illustrative and based on general trends observed in PROTAC development. Optimal linker length is target-specific and requires experimental validation.[3]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC, for example, targeting Bromodomain-containing protein 4 (BRD4) by conjugating the BRD4 ligand JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.

Step 1: Coupling of JQ1-acid to this compound

  • Materials:

    • JQ1-carboxylic acid

    • This compound

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain JQ1-PEG11-t-butyl ester.

Step 2: Deprotection of the t-butyl ester

  • Materials:

    • JQ1-PEG11-t-butyl ester

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve JQ1-PEG11-t-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3 times) to ensure complete removal of TFA.

    • The resulting JQ1-PEG11-acid can be used in the next step without further purification.

Step 3: Coupling of JQ1-PEG11-acid to VHL ligand

  • Materials:

    • JQ1-PEG11-acid

    • VHL-amine ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve JQ1-PEG11-acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

    • Add the VHL-amine ligand (1.1 equivalents) to the reaction mixture.

    • Stir at room temperature overnight, monitoring by LC-MS.

    • Work-up the reaction as described in Step 1.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a PEGylated Peptide

This protocol outlines the incorporation of an this compound linker onto a peptide during Fmoc-based solid-phase peptide synthesis (SPPS).

  • Materials:

    • Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

    • Fmoc-protected amino acids

    • This compound

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA

    • Piperidine (B6355638) in DMF (20%)

    • DMF, DCM

    • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Procedure:

    • Swell the resin in DMF.

    • Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using HBTU/DIPEA in DMF.

      • Washing with DMF.

    • After the final amino acid coupling and subsequent Fmoc deprotection, couple the this compound to the N-terminus of the peptide using HBTU/DIPEA as the coupling reagents.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Cleave the PEGylated peptide from the resin and deprotect the side-chain protecting groups and the t-butyl ester using a cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the PEGylated peptide by preparative HPLC.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound derived) Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Recognized by E3_Ligase->Target Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of action of a PROTAC utilizing an this compound derived linker.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: - Target Ligand-COOH - this compound - E3 Ligase Ligand-NH2 step1 Step 1: Amide Coupling (Target Ligand + PEG-Linker) start->step1 intermediate1 Intermediate 1: Target Ligand-PEG11-t-butyl ester step1->intermediate1 step2 Step 2: t-butyl ester Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 Intermediate 2: Target Ligand-PEG11-COOH step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) intermediate2->step3 purification Purification (HPLC) step3->purification final_product Final PROTAC Molecule purification->final_product

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Peptide_PEGylation_Workflow cluster_workflow Peptide PEGylation Workflow (SPPS) start Start: Fmoc-AA-Resin spps_cycles Iterative SPPS Cycles: - Fmoc Deprotection - Amino Acid Coupling start->spps_cycles deprotection Final Fmoc Deprotection spps_cycles->deprotection peg_coupling Coupling of This compound deprotection->peg_coupling cleavage Cleavage from Resin & Side-chain Deprotection peg_coupling->cleavage purification Purification (HPLC) cleavage->purification final_product Purified PEGylated Peptide purification->final_product

Caption: Workflow for solid-phase synthesis of a PEGylated peptide using this compound.

References

Application Notes: NHS Ester Reaction with Amino-PEG11-t-butyl Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine, such as Amino-PEG11-t-butyl ester, is a cornerstone of modern bioconjugation chemistry. This reaction is widely employed in research, diagnostics, and therapeutics for the covalent modification of biomolecules.[1][2] The resulting conjugate combines the specific reactivity of the NHS ester with the beneficial properties of the polyethylene (B3416737) glycol (PEG) linker and the latent functionality of the t-butyl ester protected carboxyl group.

PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small drugs, offers significant pharmacological advantages.[3] It can enhance the solubility and stability of the molecule, extend its circulation half-life in the body, and reduce its immunogenicity.[3][4][5] The this compound is a heterobifunctional linker, featuring a nucleophilic primary amine at one terminus and a protected carboxylic acid at the other. The amine group selectively reacts with NHS esters to form a stable amide bond.[6][7] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions post-conjugation to reveal a terminal carboxyl group for further modifications.[8]

Reaction Mechanism

The core of the conjugation process is the nucleophilic acyl substitution reaction between the primary amine of the this compound and the NHS ester. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][2][6]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[1][9][10][11] This side reaction results in an unreactive carboxylic acid and reduces the efficiency of the desired conjugation. The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.[1][9][10][11]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation with this compound

This protocol outlines a general method for conjugating a molecule activated with an NHS ester to this compound.

Materials and Reagents:

  • NHS ester-functionalized molecule

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, 0.1 M HEPES buffer) with a pH of 7.2-8.5[7][12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Amine-PEG11-t-butyl Ester Solution: Dissolve the this compound in the chosen amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL.[13]

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10 mM.[12][14] The NHS ester is susceptible to hydrolysis, so it is crucial to use an anhydrous solvent and prepare the solution fresh.[12][14][15]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution.[12] The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of proteins if they are the target molecule.[12][14][15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[12][14][15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS ester.[7]

  • Purification: Remove excess, unreacted reagents and byproducts from the conjugate using an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials and Reagents:

  • Purified PEGylated conjugate with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethylether (for precipitation)

Procedure:

  • Dissolution: Dissolve the lyophilized t-butyl ester protected conjugate in dichloromethane.

  • Deprotection: Add an excess of trifluoroacetic acid to the solution. The reaction is typically rapid and can be monitored by TLC or LC-MS. The t-butyl group is cleaved as isobutylene (B52900) gas.[16]

  • Solvent Removal: After the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether. Wash the precipitate several times with cold diethyl ether to remove any remaining TFA.

  • Drying: Dry the final product under vacuum.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[7][12][13]Balances amine reactivity and NHS ester hydrolysis. Lower pH leads to protonated, unreactive amines, while higher pH increases the rate of hydrolysis.[1][12]
Temperature 4°C to Room Temperature (25°C)[12]Lower temperatures can be used to slow down hydrolysis for longer reaction times.
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)[7][12]The optimal time depends on the specific reactants and their concentrations.
Buffer Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate[7][12]Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[7][12]
NHS Ester Solvent Anhydrous DMSO or DMF[6][12]Essential to minimize premature hydrolysis of the NHS ester.
Molar Ratio 5- to 20-fold molar excess of NHS ester to amineA titration is recommended to determine the optimal ratio for a specific application to maximize conjugation efficiency and minimize side reactions.[12]

Table 2: Troubleshooting Guide for NHS Ester Conjugation

IssuePotential Cause(s)Solution(s)
Low Conjugation Yield 1. NHS Ester Hydrolysis: The NHS ester has been hydrolyzed due to moisture or high pH.[12] 2. Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amines.[12] 3. Incorrect Buffer: The buffer contains primary amines (e.g., Tris).[12]1. Prepare the NHS ester solution immediately before use in an anhydrous solvent.[12] 2. Optimize the reaction pH to between 7.2 and 8.5.[12] 3. Use an amine-free buffer like phosphate, bicarbonate, or HEPES. Perform buffer exchange if necessary.[12]
Protein Aggregation High degree of labeling can alter protein properties and lead to aggregation.Optimize the molar ratio of the NHS ester to the protein by performing small-scale pilot reactions with varying ratios.[12]
NHS Ester Precipitation The NHS ester is not soluble in the aqueous reaction mixture.Ensure the volume of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume.[12][14][15]

Table 3: Influence of pH on NHS Ester Reactions

pH RangeEffect on Primary AminesEffect on NHS EsterOverall Outcome
< 7.0 Predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive.[1]Relatively stable with a lower rate of hydrolysis.Low to no conjugation efficiency due to unreactive amines.
7.2 - 8.5 Increasing concentration of deprotonated, nucleophilic amine (-NH2).Moderate rate of hydrolysis, which competes with aminolysis.[7]Optimal range for efficient conjugation, balancing amine reactivity and NHS ester stability.[7][12]
> 8.5 Sufficiently deprotonated for efficient reaction.The rate of hydrolysis increases significantly, reducing the amount of NHS ester available for conjugation.[7][12][17]Decreased conjugation efficiency due to rapid hydrolysis of the NHS ester.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation & Purification cluster_deprotection Deprotection prep_peg Dissolve this compound in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix Reagents & Incubate (RT for 30-60 min or 4°C for 2-12h) prep_peg->conjugation prep_nhs Dissolve NHS Ester in Anhydrous DMSO or DMF prep_nhs->conjugation quenching Add Quenching Buffer (e.g., Tris or Glycine) conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification deprotect Treat with TFA in DCM purification->deprotect final_product Final Conjugate with Free Carboxylic Acid deprotect->final_product

Caption: Experimental workflow for NHS ester conjugation and subsequent deprotection.

reaction_mechanism Molecule-NHS Molecule-NHS Ester intermediate Tetrahedral Intermediate Molecule-NHS->intermediate + Amine-PEG H₂N-PEG₁₁-tBu Amine-PEG->intermediate product Molecule-CONH-PEG₁₁-tBu (Stable Amide Bond) intermediate->product nhs_leaving_group N-hydroxysuccinimide intermediate->nhs_leaving_group +

Caption: Reaction mechanism of NHS ester with a primary amine.

logical_relationships center Reaction Outcome ph pH ph->center influences aminolysis vs. hydrolysis temp Temperature temp->center affects reaction rate and hydrolysis time Reaction Time time->center determines extent of reaction ratio Molar Ratio ratio->center impacts efficiency and labeling degree

Caption: Key parameters influencing the NHS ester conjugation reaction outcome.

References

Application of Amino-PEG Linkers in Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of amino-polyethylene glycol (PEG) linkers in click chemistry. These versatile tools are instrumental in bioconjugation, drug delivery, diagnostics, and materials science, offering a robust method for covalently linking molecules with high specificity and efficiency.

Introduction to Amino-PEG Linkers and Click Chemistry

Amino-PEG linkers are heterobifunctional molecules featuring a primary amine group (-NH2) at one terminus and a PEG chain of varying length. The amine group allows for straightforward conjugation to biomolecules or surfaces containing carboxylic acids or activated esters.[1][2] The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate while minimizing immunogenicity.[3][4]

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and biocompatible.[5] The most prominent examples used in conjunction with PEG linkers are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] Amino-PEG linkers can be readily modified to incorporate an azide (B81097) or alkyne group, enabling their participation in these powerful ligation reactions.

Key Applications

The synergy between amino-PEG linkers and click chemistry has led to significant advancements in several fields:

  • Antibody-Drug Conjugates (ADCs): Amino-PEG linkers are crucial in the construction of ADCs for targeted cancer therapy. They connect a potent cytotoxic drug to a monoclonal antibody, with the PEG component improving the ADC's therapeutic index.[3][7]

  • Protein and Peptide Modification: PEGylation of proteins and peptides using these linkers can enhance their therapeutic properties by increasing their half-life and reducing proteolytic degradation.[8]

  • Fluorescent Labeling and Imaging: Fluorophores functionalized with an alkyne or azide can be "clicked" onto biomolecules modified with an amino-PEG linker for in vitro and in vivo imaging applications.[7]

  • Proteomics: Click chemistry-enabled amino-PEG linkers facilitate the enrichment and identification of specific proteins from complex biological samples.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications such as biosensors and biocompatible coatings is readily achieved using amino-PEG linkers and click chemistry.

Quantitative Data on the Impact of PEG Linker Length in ADCs

The length of the PEG chain in an ADC linker significantly influences its pharmacokinetic properties and therapeutic efficacy. Longer PEG chains can enhance solubility and plasma half-life, but may sometimes decrease in vitro potency.[3][4]

ParameterShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8, PEG12)Long PEG Linker (e.g., PEG24)Reference
Plasma Half-Life ShorterIntermediateLonger[4][9]
Tumor Accumulation LowerHigherHighest[9]
In Vivo Efficacy ModerateHighHigh[3][9]
In Vitro Cytotoxicity HighMay be slightly reducedCan be reduced[4]
ADC Aggregation Higher propensity with hydrophobic drugsReducedSignificantly Reduced[4]
Affibody-Drug ConjugateHalf-Life (minutes)Maximum Tolerated Dose (mg/kg)Reference
HM (No PEG)19.65.0[10]
HP4KM (4 kDa PEG)49.210.0[10]
HP10KM (10 kDa PEG)219.020.0[10]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Preparation using CuAAC

This protocol describes the modification of an antibody with an amino-PEG-azide linker, followed by the copper-catalyzed click reaction with an alkyne-modified drug.

Step 1: Antibody Modification with Amino-PEG-Azide

  • Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., 1-10 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Linker Conjugation:

    • To target lysine (B10760008) residues, the antibody is first reacted with a bifunctional linker containing an NHS ester and a group that can subsequently react with the amine of the PEG linker.

    • Alternatively, to target carboxyl groups (e.g., on aspartic or glutamic acid residues), activate the carboxyl groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

    • Add the amino-PEG-azide linker to the activated antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Reaction and Purification:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

    • Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization: Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm.

Step 2: CuAAC Reaction with Alkyne-Modified Drug

  • Reagent Preparation:

    • Dissolve the alkyne-modified cytotoxic drug in a compatible organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO4), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) in water or a suitable buffer.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized antibody and the alkyne-modified drug (typically in a slight molar excess).

    • Add the copper-chelating ligand to the mixture.

    • Initiate the reaction by adding the CuSO4 and sodium ascorbate (B8700270) solutions.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

    • Purify the resulting ADC using SEC or another suitable chromatography method to remove unreacted drug and catalyst components.

  • Analysis: Characterize the final ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: One-Step ADC Preparation using SPAAC

This protocol utilizes a copper-free click chemistry reaction between a DBCO-modified drug and an azide-functionalized antibody.

  • Reagent Preparation:

    • Prepare the azide-functionalized antibody as described in Step 1 of Protocol 1.

    • Dissolve the DBCO-modified cytotoxic drug in DMSO to create a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • Combine the azide-antibody with the DBCO-payload in a reaction buffer (e.g., PBS, pH 7.4).

    • The reaction is typically performed with a 3-5 fold molar excess of the DBCO-payload.

  • Incubation and Purification:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.

    • Purify the ADC using SEC to remove any unreacted drug.

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation as described in Protocol 1.

Protocol 3: Labeling of Cell Surface Proteins

This protocol outlines the labeling of cell surface proteins on live mammalian cells using an amino-PEG linker and click chemistry.

  • Metabolic Labeling (Optional):

    • Culture cells in a medium containing an azide- or alkyne-modified amino acid analog (e.g., azidohomoalanine) to incorporate the clickable handle into newly synthesized proteins.

  • Cell Surface Modification:

    • Alternatively, directly modify cell surface proteins. For example, treat cells with a reagent that introduces an azide or alkyne group onto cell surface glycans.

  • Conjugation with Amino-PEG-Click Handle:

    • If starting with an amino-PEG linker, first react it with a molecule containing the complementary click handle (e.g., an NHS-ester-alkyne to react with the amine of the PEG linker, which is then conjugated to the cell surface).

  • Click Reaction with a Reporter Molecule:

    • Wash the cells to remove any unreacted reagents.

    • Add a solution containing the reporter molecule (e.g., a fluorescent dye) functionalized with the complementary click handle (azide or alkyne).

    • For CuAAC, use a cell-compatible copper catalyst system. For SPAAC, no catalyst is needed.

  • Washing and Analysis:

    • Wash the cells thoroughly to remove the excess reporter molecule.

    • Analyze the labeled cells using fluorescence microscopy or flow cytometry.

Visualizations

ADC_Preparation_CuAAC cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: CuAAC Reaction Antibody Antibody Activation Activation Antibody->Activation EDC/NHS Amino-PEG-Azide Amino-PEG-Azide Conjugation Conjugation Amino-PEG-Azide->Conjugation Activation->Conjugation Purification1 Purification1 Conjugation->Purification1 SEC Azide-Antibody Azide-Antibody Purification1->Azide-Antibody Click_Reaction Click_Reaction Azide-Antibody->Click_Reaction Cu(I), Ligand, Reducing Agent Alkyne-Drug Alkyne-Drug Alkyne-Drug->Click_Reaction Purification2 Purification2 Click_Reaction->Purification2 SEC ADC ADC Purification2->ADC

Caption: Workflow for two-step ADC preparation using CuAAC.

Cell_Surface_Labeling Live_Cells Live_Cells Metabolic_Labeling Metabolic_Labeling Live_Cells->Metabolic_Labeling Azide/Alkyne Amino Acid Click_Handle_Incorporation Click_Handle_Incorporation Metabolic_Labeling->Click_Handle_Incorporation Amino_PEG_Conjugation Amino_PEG_Conjugation Click_Handle_Incorporation->Amino_PEG_Conjugation Amino-PEG-Click Handle PEGylated_Cells PEGylated_Cells Amino_PEG_Conjugation->PEGylated_Cells Click_Reaction_Reporter Click_Reaction_Reporter PEGylated_Cells->Click_Reaction_Reporter Reporter-Click Handle Labeled_Cells Labeled_Cells Click_Reaction_Reporter->Labeled_Cells Analysis Analysis Labeled_Cells->Analysis Microscopy/ Flow Cytometry

Caption: General workflow for cell surface protein labeling.

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG11-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and their respective functions?

This compound is a heterobifunctional linker with two key reactive sites.[1][2] The primary amine group (-NH2) is a nucleophile that readily reacts with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of an activator), aldehydes, and ketones.[3][4][5] The t-butyl ester serves as a protecting group for a carboxylic acid.[1] This protection allows for selective reaction at the amino terminus. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation steps.[1][6]

Q2: What is the role of the PEG11 linker?

The polyethylene (B3416737) glycol (PEG) spacer, consisting of 11 ethylene (B1197577) glycol units, imparts several beneficial properties to the molecule it is conjugated to. These include increased hydrophilicity and aqueous solubility, enhanced biocompatibility, and reduced immunogenicity.[1][7] The flexible PEG chain also acts as a spacer, which can minimize steric hindrance between the conjugated molecules.[2]

Q3: How should I store this compound?

For long-term storage, it is recommended to store the reagent at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is suitable.[3] It is crucial to protect the compound from moisture to prevent hydrolysis of the ester and reaction of the amine with atmospheric carbon dioxide.

Troubleshooting Guide: Incomplete Reactions

An incomplete reaction involving this compound can occur at two key stages:

  • Incomplete PEGylation: The amino group fails to react completely with the target molecule.

  • Incomplete Deprotection: The t-butyl ester group is not fully cleaved to reveal the carboxylic acid.

Below are detailed troubleshooting guides for each of these scenarios.

Troubleshooting Incomplete PEGylation (Amine Reaction)

The most common reaction for the amino group of this compound is its acylation by an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[7] Incomplete conversion in this step is a frequent issue.

Common Causes and Solutions for Incomplete PEGylation
Potential Cause Recommended Action Rationale
Hydrolysis of NHS Ester Work with anhydrous solvents and reagents. Prepare NHS ester solutions immediately before use.[8][9]NHS esters are highly susceptible to hydrolysis, especially at neutral to high pH, which competes with the desired aminolysis reaction.[10][][12][13] The half-life of an NHS ester can be on the order of hours at neutral pH.[]
Incorrect Reaction pH Maintain the reaction pH between 7.2 and 8.5.[]The primary amine needs to be in its deprotonated, nucleophilic state to react efficiently. At lower pH, the amine is protonated (-NH3+), rendering it unreactive. At pH values above 9, the rate of NHS ester hydrolysis becomes significantly faster.[8][10]
Presence of Primary Amines in Buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[8][9][14]Buffers containing primary amines (e.g., Tris or glycine) will compete with the this compound for reaction with the NHS ester.[8][9]
Suboptimal Stoichiometry Increase the molar excess of the this compound relative to the NHS ester-containing molecule. A 1:1 or 2:1 molar ratio is a common starting point.[9][15] For proteins, a larger excess (e.g., 20-fold) of the NHS-activated reagent may be necessary.[9][16]Driving the reaction with an excess of one reagent can help achieve higher conversion of the other. The optimal ratio is dependent on the specific substrates.
Steric Hindrance Increase reaction time or temperature. Consider using a PEG linker with a longer spacer arm in future experiments.Bulky groups near the reactive sites can impede their ability to come together, slowing the reaction rate.[17]
Low Reagent Concentration If possible, increase the concentration of the reactants.At low concentrations, the competing hydrolysis of the NHS ester can become the dominant reaction pathway.[][13]
Experimental Protocol: Typical PEGylation with an NHS Ester

This protocol describes a general procedure for conjugating this compound to a molecule containing an NHS ester.

  • Reagent Preparation:

    • Equilibrate the this compound and the NHS ester-activated molecule to room temperature before opening the vials to prevent moisture condensation.[8][9]

    • Dissolve the this compound in an appropriate anhydrous organic solvent such as DMF or DMSO.[15]

    • Dissolve the NHS ester-activated molecule in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).[8][9]

  • Reaction:

    • Add the dissolved this compound to the solution of the NHS ester-activated molecule. A typical starting point is a 1.2 to 2-fold molar excess of the amine.

    • Ensure the final concentration of the organic solvent is kept low (typically <10%) to avoid denaturation if working with proteins.[9][16]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[15] Reaction times can vary significantly (from 30 minutes to 24 hours) depending on the specific reactants.[8][9][15]

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.[8][15]

    • Once the reaction is complete, the product can be purified using methods like dialysis, size-exclusion chromatography, or preparative HPLC.

Troubleshooting Workflow for Incomplete PEGylation

G start Incomplete PEGylation Reaction check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_ph Verify Reaction pH start->check_ph check_buffer Check Buffer Composition start->check_buffer check_stoichiometry Review Stoichiometry start->check_stoichiometry check_concentration Assess Reagent Concentration start->check_concentration check_hydrolysis->check_ph No sol_hydrolysis Use fresh, anhydrous reagents. Prepare NHS ester solution immediately before use. check_hydrolysis->sol_hydrolysis Evidence of hydrolysis? check_ph->check_buffer No sol_ph Adjust pH to 7.2-8.5. check_ph->sol_ph pH outside 7.2-8.5? check_buffer->check_stoichiometry No sol_buffer Use amine-free buffer (e.g., PBS, HEPES). check_buffer->sol_buffer Amine-containing buffer used? check_stoichiometry->check_concentration No sol_stoichiometry Increase molar excess of Amino-PEG. check_stoichiometry->sol_stoichiometry Low conversion? sol_concentration Increase reactant concentrations. check_concentration->sol_concentration Reactants too dilute? complete Reaction Complete sol_hydrolysis->complete sol_ph->complete sol_buffer->complete sol_stoichiometry->complete sol_concentration->complete

Caption: Troubleshooting logic for incomplete PEGylation reactions.

Troubleshooting Incomplete t-Butyl Ester Deprotection

The t-butyl ester is typically removed via acidolysis, most commonly with trifluoroacetic acid (TFA), to yield the free carboxylic acid.

Common Causes and Solutions for Incomplete Deprotection
Potential Cause Recommended Action Rationale
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[18] Consider a stronger acid system if necessary (e.g., 4M HCl in dioxane).[18]The cleavage of the t-butyl group is an acid-catalyzed process. A higher acid concentration increases the reaction rate.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress. While typically performed at room temperature, gentle heating may be required for resistant substrates.[6][18]Deprotection is a kinetic process; some sterically hindered or less reactive substrates may require longer reaction times to go to completion.[6][18]
Poor Reagent Quality Use a fresh bottle of high-purity TFA.[6]Degraded TFA can have reduced acidity and efficacy, leading to incomplete deprotection.[6]
Steric Hindrance Increase reaction time or use a stronger acid system.[6]The bulky nature of the PEG chain or the conjugated molecule can hinder the approach of the acid to the ester group.[6][18]
Formation of Side Products (Alkylation) Add scavengers such as triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[6]The cleavage reaction generates a stable t-butyl cation, which can alkylate electron-rich amino acid residues (e.g., Trp, Met) if present in the molecule.[6][18] Scavengers trap this reactive intermediate.
Experimental Protocol: t-Butyl Ester Deprotection with TFA

This protocol provides a general method for the cleavage of the t-butyl ester group.

  • Reagent Preparation:

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A common mixture is 50% TFA in DCM.[6] If the substrate contains acid-sensitive residues, a scavenger cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) is recommended.[6]

    • Add the cleavage cocktail to the dissolved conjugate.

    • Stir the mixture at room temperature for 2-5 hours.[6]

  • Monitoring and Work-up:

    • Monitor the reaction by HPLC or ¹H NMR. The disappearance of the t-butyl singlet at ~1.4 ppm in ¹H NMR is a good indicator of complete cleavage.[6]

    • After completion, remove the TFA and solvent under reduced pressure.

    • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.[6]

    • Collect the precipitate by centrifugation or filtration and wash with cold ether.

    • Dry the final product under vacuum. Further purification by chromatography may be required.[6]

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete t-Butyl Deprotection check_conditions Review Reaction Conditions (Time, Temp, Acid Conc.) start->check_conditions check_tfa Assess TFA Quality start->check_tfa check_side_products Check for Side Products (e.g., Alkylation) start->check_side_products check_conditions->check_tfa No sol_conditions Increase reaction time or increase TFA concentration (e.g., to 50%). check_conditions->sol_conditions Conditions too mild? check_tfa->check_side_products No sol_tfa Use fresh, high-purity TFA. check_tfa->sol_tfa TFA old or degraded? sol_side_products Add scavengers (e.g., TIS, water) to the cleavage cocktail. check_side_products->sol_side_products Unexpected peaks in MS/HPLC? complete Reaction Complete sol_conditions->complete sol_tfa->complete sol_side_products->complete

Caption: Troubleshooting logic for incomplete t-butyl ester deprotection.

References

Technical Support Center: Purification of Amino-PEG11-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Amino-PEG11-t-butyl ester conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It possesses a primary amine (-NH2) group at one end and a t-butyl ester protected carboxylic acid at the other, connected by an 11-unit PEG chain.[1] This structure is valuable in bioconjugation, particularly for linking molecules where controlled, sequential reactions are necessary. The amine group can react with entities like activated esters or carboxylic acids, while the t-butyl ester provides a protected carboxylic acid that can be deprotected under acidic conditions for subsequent conjugation.[1][3][4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[3][5]

Q2: What are the main challenges when purifying this compound conjugates?

The primary challenges in purifying these conjugates arise from the physicochemical properties of the PEG linker itself and the bifunctional nature of the molecule. Key issues include:

  • High Polarity: The PEG chain imparts high polarity, which can lead to issues like streaking and poor separation during normal-phase chromatography.[6]

  • Lack of a Strong UV Chromophore: The inherent PEG structure does not absorb strongly in the UV-Vis spectrum, making detection with standard HPLC detectors challenging.[6]

  • Product Heterogeneity: Syntheses can yield a mixture of the desired product, unreacted starting materials, and potentially homobifunctional impurities.[6]

  • Reactivity of Functional Groups: The amine and the deprotected carboxylic acid can be sensitive to certain purification conditions, potentially leading to degradation or side reactions.[6]

Q3: Which chromatographic method is most suitable for purifying this compound conjugates?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying PEGylated molecules of this nature. The separation is based on the hydrophobicity of the molecules. While the PEG chain is hydrophilic, the overall polarity and the presence of a t-butyl group allow for good retention and separation on non-polar stationary phases like C18 or C8.[7]

Q4: How can I monitor the progress of my conjugation and purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[6] Due to the high polarity of the PEG linker, a polar mobile phase will likely be required. Staining with iodine or other suitable reagents is necessary for visualization as the compound is not strongly UV active. For purification, analytical HPLC or LC-MS can be used to check the purity of collected fractions.[6][8]

Q5: What is the standard procedure for deprotecting the t-butyl ester?

The most common method for the deprotection of the t-butyl ester is acidolysis, typically using trifluoroacetic acid (TFA). A common starting point is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[9][10]

Troubleshooting Guides

Guide 1: Issues During Chromatographic Purification
Problem Potential Cause Recommended Solution
Low Yield After Purification The highly polar nature of the PEG conjugate may cause it to adhere to the silica (B1680970) gel column.Pre-treat the silica gel with a base such as triethylamine (B128534) before packing the column. Alternatively, use a mobile phase containing a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to minimize tailing and improve recovery.[6]
Product Streaking on TLC or Column The high polarity of the PEG chain can lead to poor chromatographic behavior.For TLC, try more polar mobile phases like Dichloromethane (DCM):Methanol (MeOH) (95:5 to 90:10). For column chromatography, consider using a solvent system with modifiers like 1% aqueous ammonia (B1221849) in a Chloroform:Methanol mixture.[6]
Co-elution of Product and Impurities The chromatographic conditions may not be optimal for separating species with similar polarities.Optimize the gradient elution profile in RP-HPLC. Experiment with different stationary phases (e.g., C8 instead of C18) to alter selectivity.[11]
No UV Signal or Very Weak Signal The PEG linker lacks a strong UV chromophore.Use a detector suitable for non-UV active compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If available, Mass Spectrometry (MS) can provide both detection and mass confirmation.[6]
Guide 2: Issues During t-Butyl Ester Deprotection
Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reaction time or acid concentration. Steric hindrance around the ester group.Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Extend the reaction time and monitor progress using TLC or LC-MS. Consider a stronger acid system if necessary, such as 4M HCl in 1,4-dioxane.[10]
Formation of Side Products The cleavage of the t-butyl group generates a reactive t-butyl cation, which can alkylate nucleophilic sites on your molecule.Add scavengers to the reaction mixture to trap the t-butyl cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9]
Difficulty in Product Isolation The deprotected, more polar product may be highly soluble in the workup solvents.After removing the TFA under reduced pressure, precipitate the product by adding it to cold diethyl ether.[9]
Loss of Other Acid-Labile Groups If your conjugate contains other acid-sensitive protecting groups, they may also be cleaved by the strong acid conditions.Explore milder deprotection methods. Options include using a Lewis acid like zinc bromide in dichloromethane or, in some cases, thermal deprotection.[9]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Conjugate

This protocol provides a general starting point. Optimization will be required based on the specific conjugate and HPLC system.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting gradient would be 10-90% B over 30 minutes. This should be optimized to achieve the best separation.

  • Flow Rate: 1 mL/min for an analytical column.

  • Detection: As PEG conjugates lack a strong chromophore, an ELSD, CAD, or MS detector is recommended.[6]

  • Sample Preparation: Dissolve the crude conjugate in a small amount of the initial mobile phase composition (e.g., 10% Acetonitrile in water).

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the product peak.

  • Product Recovery: Analyze the purity of the collected fractions by analytical HPLC or LC-MS. Pool the pure fractions and remove the solvent, often by lyophilization (freeze-drying), especially if volatile buffers like ammonium (B1175870) acetate (B1210297) were used instead of TFA.[6]

Protocol 2: Standard TFA-Mediated Deprotection of the t-Butyl Ester
  • Dissolution: Dissolve the purified this compound conjugate in dichloromethane (DCM) at a concentration of approximately 0.1 M.[10]

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the conjugate contains moieties sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[9][10]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[9][10]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) (repeat 3 times).[10]

  • Isolation: The resulting TFA salt of the deprotected amine can often be precipitated by adding the concentrated residue to cold diethyl ether.[9] The precipitate can then be collected by filtration or centrifugation.

  • Purification: If necessary, further purify the deprotected product by a suitable chromatographic method like RP-HPLC or size-exclusion chromatography (SEC) to remove any scavenger byproducts.[9]

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_final Final Product Crude_Sample Crude Conjugate RP_HPLC RP-HPLC Purification Crude_Sample->RP_HPLC Inject Fraction_Analysis Analyze Fractions (HPLC/MS) RP_HPLC->Fraction_Analysis Collect Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Product Purified Conjugate Solvent_Removal->Pure_Product

Caption: A general workflow for the purification of this compound conjugates.

Deprotection_Troubleshooting Start Incomplete Deprotection? Increase_TFA Increase TFA Concentration Start->Increase_TFA Yes Side_Products Side Products Observed? Start->Side_Products No Extend_Time Extend Reaction Time Increase_TFA->Extend_Time Stronger_Acid Use Stronger Acid System Extend_Time->Stronger_Acid Monitor Monitor by LC-MS/TLC Stronger_Acid->Monitor Add_Scavengers Add Scavengers (e.g., TIS) Side_Products->Add_Scavengers Yes End Successful Deprotection Side_Products->End No Milder_Conditions Consider Milder Deprotection Add_Scavengers->Milder_Conditions Milder_Conditions->Monitor Monitor->Start

Caption: A troubleshooting guide for t-butyl ester deprotection.

References

Technical Support Center: Troubleshooting t-butyl Ester Cleavage from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the cleavage of tert-butyl (t-butyl) esters from polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for cleaving a t-butyl ester from a PEG linker? The most common method for deprotecting t-butyl esters from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA).[1] A common starting condition is a solution of 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1] Reaction times can vary, but a duration of 2 to 5 hours is often sufficient.[1][2]

Q2: My t-butyl ester cleavage is incomplete. What are the possible causes and how can I resolve this? Incomplete cleavage is a frequent issue that can be attributed to several factors:

  • Insufficient Reaction Time or Reagent: The reaction may not have reached completion. Increasing the reaction time or using a higher concentration of TFA (e.g., up to 95%) can be effective.[1][3]

  • Steric Hindrance: The molecular environment around the ester bond, influenced by the conjugated molecule or the PEG linker's structure, can hinder the acid's access.[1]

  • Poor Reagent Quality: The efficacy of TFA can be reduced by degradation. It is critical to use fresh, high-quality TFA.[1]

To troubleshoot, it is highly recommended to monitor the reaction's progress using analytical techniques like HPLC or ¹H NMR. The disappearance of the t-butyl peak in the ¹H NMR spectrum, typically a singlet around 1.4 ppm, is a strong indicator of successful cleavage.[1]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation? A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan (Trp) and methionine (Met) if they are present in the molecule.[1] To mitigate these side reactions, adding "scavengers" to the cleavage cocktail is recommended.[1][4] Scavengers are nucleophilic compounds that trap the t-butyl cations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[1] A standard scavenger cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[1]

Q4: Can I selectively cleave a t-butyl ester in the presence of a Boc-protecting group on my molecule? Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is very challenging because they have similar acid lability.[1] Conversely, selective cleavage of an N-Boc group in the presence of a t-butyl ester can often be achieved using milder acidic conditions.[1] For selective ester cleavage, exploring alternative, milder deprotection methods that do not affect the Boc group is necessary.

Q5: Are there milder alternatives to TFA for cleaving t-butyl esters from PEG linkers? Yes, several milder alternatives to strong acids like TFA exist, which can be useful for sensitive substrates. The suitability of these methods depends on the specific molecule and other functional groups present. Some alternatives include:

  • Lewis Acids: Zinc Bromide (ZnBr₂) in dichloromethane can provide a mild, Lewis acid-based deprotection.[5][6]

  • Enzymatic Cleavage: Certain lipases and esterases are capable of hydrolyzing t-butyl esters under very mild, physiological conditions.[7]

  • Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent like toluene (B28343) with silica (B1680970) gel can effect cleavage.[8]

Troubleshooting Guide

This guide summarizes common issues, their potential causes, and recommended actions to resolve them.

Problem Possible Cause(s) Recommended Solution(s) & Monitoring
Incomplete Cleavage 1. Insufficient TFA concentration or reaction time.[1][3] 2. Steric hindrance around the ester linkage.[1] 3. Poor quality or degraded TFA.[1]Solutions: • Increase TFA concentration (e.g., from 50% to 95%). • Extend reaction time to 4-5 hours or longer.[1][2] • For future syntheses, consider using a longer PEG linker to reduce steric hindrance.[1] • Always use a fresh bottle of high-purity TFA.[1] Monitoring: • Track the disappearance of starting material by HPLC. • Confirm cleavage by ¹H NMR, observing the disappearance of the t-butyl signal (~1.4 ppm).[1]
Formation of Side Products (Alkylation) Presence of acid-sensitive residues (e.g., Trp, Met) that are alkylated by the reactive t-butyl cation generated during cleavage.[1][3]Solutions: • Add scavengers to the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] Monitoring: • Analyze the crude product by mass spectrometry to identify the mass of potential alkylated species. • Look for additional peaks in the HPLC chromatogram.[1]
Difficulty in Product Isolation/Purification 1. The PEGylated product is highly soluble in common workup solvents.[1] 2. Incomplete removal of scavengers or their byproducts.Solutions: • After cleavage and removal of TFA under reduced pressure, precipitate the product in cold diethyl ether.[1][2] • Perform multiple precipitations to improve purity. • Use a suitable chromatography method like size-exclusion chromatography (SEC) for final purification.[1] Monitoring: • Characterize the final product by HPLC and NMR to confirm purity and absence of scavenger-related impurities.[1]

Experimental Protocols & Workflows

Cleavage & Deprotection Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Dissolve PEG-Conjugate in DCM add_tfa Add Cleavage Cocktail (e.g., 50% TFA in DCM) prep->add_tfa react Stir at Room Temp (2-5 hours) add_tfa->react monitor Monitor Reaction (HPLC / NMR) react->monitor evap Evaporate TFA/ DCM monitor->evap precip Precipitate Product in Cold Diethyl Ether evap->precip purify Purify via SEC (if needed) precip->purify analyze Analyze Final Product (HPLC, MS, NMR) purify->analyze

Caption: A general experimental workflow for t-butyl ester cleavage.

Protocol 1: Standard TFA-Mediated Cleavage

This protocol is a general procedure and may require optimization for specific substrates.

  • Preparation: Dissolve the t-butyl ester-PEG conjugate in dichloromethane (DCM).

  • Cleavage Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture of DCM/TFA.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[1][2] Monitor the progress by taking small aliquots, removing the solvent under a stream of nitrogen, and analyzing by HPLC.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • Isolation: Dissolve the residue in a minimal amount of DCM and add it dropwise to a flask of cold diethyl ether with vigorous stirring to precipitate the product.[1][2]

  • Purification: Collect the precipitate by filtration or centrifugation. Wash with additional cold diethyl ether and dry under vacuum.[2]

Protocol 2: Cleavage with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues like tryptophan or methionine.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).[1]

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours.[1] Following the reaction, remove the TFA under reduced pressure.[1]

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1.[1] Further purification by chromatography may be necessary to remove scavenger byproducts.[1]

Troubleshooting Logic

start Start: t-Butyl Ester Cleavage Experiment check_completion Is Cleavage Complete? start->check_completion incomplete Incomplete Cleavage check_completion->incomplete No complete Cleavage Complete check_completion->complete Yes increase_tfa Increase TFA Conc. &/or Reaction Time incomplete->increase_tfa check_tfa_quality Use Fresh, High- Quality TFA incomplete->check_tfa_quality increase_tfa->start check_tfa_quality->start check_side_products Side Products Observed? complete->check_side_products no_side_products No Side Products check_side_products->no_side_products No side_products Side Products Present check_side_products->side_products Yes isolate Proceed to Isolation (Precipitation) no_side_products->isolate add_scavengers Add Scavengers (TIS, Water) side_products->add_scavengers add_scavengers->start analyze Analyze Final Product isolate->analyze

Caption: A decision tree for troubleshooting t-butyl ester cleavage.

Data Summary Tables

Table 1: Recommended TFA Cleavage Conditions

ParameterConditionNotes
Solvent Dichloromethane (DCM)Ensures good solubility for the PEG-conjugate and TFA.[3]
TFA Concentration 50-95% (v/v) in DCMStart with 50%; increase if cleavage is slow or incomplete.[1][2]
Temperature Room TemperatureGentle heating may be required for sterically hindered substrates.[3]
Reaction Time 2 - 5 hoursMonitor reaction progress to determine optimal time.[1][2]

Table 2: Common Scavenger Cocktail Composition

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA) 95%Primary reagent for acid-catalyzed cleavage.[1]
Water (H₂O) 2.5%Scavenger for t-butyl cations.[1]
Triisopropylsilane (TIS) 2.5%Scavenger for t-butyl cations and reduces side reactions.[1]

References

Technical Support Center: Preventing Aggregation During PEGylation with Amino-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation, with a specific focus on utilizing Amino-PEG11-t-butyl ester and mitigating protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PEGylation?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a primary amine group (-NH2) at one end and a t-butyl ester protected carboxylic acid at the other, connected by an 11-unit PEG chain.[1] The primary amine allows for covalent attachment to proteins, typically through reaction with activated carboxylic acids (e.g., NHS esters) on the protein surface.[2] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions after the initial PEGylation to reveal a free carboxylic acid for further conjugation or modification.[1][3]

Q2: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be caused by several factors:

  • Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional, it can link multiple protein molecules together.

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability, potentially exposing hydrophobic regions that promote aggregation.[4]

  • PEG-Protein Interactions: The PEG chain itself can sometimes interact with the protein in a way that induces conformational changes leading to aggregation.

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and aggregation.

Q3: How does the t-butyl ester group in this compound help in a PEGylation strategy?

The t-butyl ester group provides a strategic advantage by protecting the carboxylic acid functionality. This protection prevents the carboxylic acid from participating in unwanted reactions during the initial conjugation of the PEG linker to the protein via its amine group. Once the protein is successfully PEGylated, the t-butyl ester can be selectively removed under acidic conditions to expose the carboxylic acid for subsequent applications, such as the attachment of a second molecule or for surface charge modification.[1][5]

Q4: What analytical techniques can be used to detect and quantify protein aggregation?

Several methods are available to assess protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and larger aggregates based on their size.[6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running non-reducing SDS-PAGE can reveal high molecular weight bands corresponding to covalent aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weights of different species in the sample, including PEGylated monomers and multimers.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitation or cloudiness in the reaction mixture. Protein aggregation.1. Optimize Reaction Conditions: Systematically vary pH, temperature, and protein concentration to find the optimal conditions for your specific protein. A screening approach with small-scale reactions is recommended. 2. Reduce Protein Concentration: Lowering the protein concentration can decrease the rate of aggregation. 3. Add Stabilizing Excipients: Include additives like arginine (50-100 mM), sucrose (B13894) (5-10% w/v), or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.05% v/v) in the reaction buffer to enhance protein stability. 4. Control Reaction Rate: Perform the reaction at a lower temperature (e.g., 4°C) or add the PEG reagent in a stepwise manner to slow down the reaction kinetics.
Low PEGylation efficiency. Suboptimal pH for amine reaction.The reaction of the amine group on the PEG with an activated ester on the protein is most efficient at a pH of 7-9.[8] Ensure your reaction buffer is within this range and is free of primary amines (e.g., Tris) that can compete with the reaction.
Inactive PEG reagent.Ensure the this compound is stored properly at -20°C and protected from moisture.[2][9] Use freshly prepared solutions of the reagent for each experiment.
Insufficient molar excess of PEG reagent.Increase the molar ratio of this compound to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized.
Incomplete deprotection of the t-butyl ester. Insufficient acid concentration or reaction time.Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. Monitor the deprotection by HPLC or MS. A typical condition is a 1:1 mixture of dichloromethane (B109758) and TFA for 2-5 hours at room temperature.[10]
Steric hindrance.If the PEGylated protein is large, steric hindrance may slow down the deprotection. Longer reaction times or slightly elevated temperatures may be necessary, but should be tested carefully to avoid protein degradation.
Formation of unexpected side products after deprotection. Alkylation of sensitive amino acids by the t-butyl cation.During acidic cleavage of the t-butyl ester, a reactive t-butyl cation is formed. This can be scavenged by adding nucleophilic agents like water or triisopropylsilane (B1312306) (TIS) to the deprotection mixture.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol outlines the conjugation of this compound to a protein containing an activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein with activated NHS ester groups

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the protein solution is clear and free of aggregates.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

  • PEGylation Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess PEG reagent and other reaction components using an appropriate chromatography method, such as size exclusion or ion-exchange chromatography.

  • Analysis: Characterize the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and the extent of aggregation.

Protocol 2: Deprotection of the t-Butyl Ester from the PEGylated Protein

This protocol describes the removal of the t-butyl ester protecting group to expose the terminal carboxylic acid.

Materials:

  • Lyophilized t-butyl ester protected PEGylated protein

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Scavenger (optional, e.g., water or triisopropylsilane)

Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve the lyophilized PEGylated protein in a 1:1 (v/v) mixture of DCM and TFA. A typical concentration is 10-20 mg of protein per mL of the DCM/TFA mixture. If the protein contains amino acids sensitive to alkylation (e.g., tryptophan, methionine), add a scavenger such as water (2.5% v/v) or TIS (2.5% v/v) to the mixture.

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the progress of the deprotection by taking small aliquots and analyzing them by HPLC or mass spectrometry.

  • Solvent Removal: After the reaction is complete, remove the DCM and TFA by rotary evaporation under reduced pressure.

  • Precipitation: Add the concentrated residue dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 volumes of the original reaction volume). The deprotected PEGylated protein should precipitate out of the solution.

  • Product Recovery: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification and Analysis: The deprotected PEGylated protein can be further purified by dialysis or SEC to remove any remaining reagents. Confirm the successful deprotection and purity of the final product by mass spectrometry and other analytical techniques.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis cluster_deprotection Deprotection (Optional) Protein Protein Solution (Amine-free buffer, pH 7.5) Mix Mix Protein and PEG Reagent (Room temp, 1-2h or 4°C, overnight) Protein->Mix PEG_Reagent This compound (Freshly prepared) PEG_Reagent->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify Purification (SEC or IEX) Quench->Purify Analyze Analysis (SDS-PAGE, MS, SEC) Purify->Analyze Deprotect t-Butyl Ester Deprotection (DCM/TFA) Analyze->Deprotect If deprotection is needed Final_Product Final PEGylated Protein with free -COOH Deprotect->Final_Product Troubleshooting_Aggregation Start Aggregation Observed? Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Concentration) Start->Optimize_Conditions Yes Add_Excipients Add Stabilizing Excipients (Arginine, Sucrose, Surfactant) Optimize_Conditions->Add_Excipients Control_Rate Control Reaction Rate (Lower Temp, Stepwise Addition) Add_Excipients->Control_Rate Check_Reagent Check Reagent Quality (Purity, Freshness) Control_Rate->Check_Reagent Success Aggregation Reduced/Prevented Check_Reagent->Success Problem Solved Failure Aggregation Persists Check_Reagent->Failure Still an Issue

References

Technical Support Center: Characterization of Amino-PEG11-t-butyl Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Amino-PEG11-t-butyl ester reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile PEG linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Amide Coupling Reactions

Q1: My amide coupling reaction between this compound and an NHS-activated molecule is showing low yield. What are the potential causes and how can I improve it?

A1: Low coupling efficiency is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • pH of the Reaction: The reaction of an amine with an N-hydroxysuccinimide (NHS) ester is most efficient at a pH between 7 and 9.[1] Ensure your reaction buffer is within this range.

  • Reagent Quality:

    • This compound: This reagent is hygroscopic. Moisture can lead to hydrolysis of the amine, reducing its reactivity. Always warm the reagent to room temperature before opening and handle it under an inert atmosphere if possible.[2]

    • NHS-activated molecule: NHS esters are susceptible to hydrolysis, especially in aqueous solutions. Use freshly prepared or properly stored NHS-activated molecules.

  • Stoichiometry: While a 1:1 or 2:1 molar ratio of the NHS-containing compound to the amine is often recommended, optimizing this ratio can improve yields.[3] Consider a slight excess of the NHS ester.

  • Solvent: Ensure that both reactants are soluble in the chosen solvent system. Common solvents include DMF, DMSO, and CH2Cl2.[3]

  • Reaction Time and Temperature: Most coupling reactions proceed to completion within a few hours (3-24 hours) at room temperature.[3] Monitor the reaction progress using LC-MS or TLC to determine the optimal reaction time.

Troubleshooting Table: Amide Coupling

Problem Potential Cause Recommended Solution
Low or no product formationIncorrect pH of the reaction buffer.Adjust the pH to 7-9.
Degraded or hydrolyzed reagents.Use fresh, high-quality this compound and NHS-activated molecule.
Suboptimal stoichiometry.Experiment with varying molar ratios of the reactants.
Poor solubility of reactants.Select a solvent in which both components are fully soluble.
Incomplete reactionInsufficient reaction time.Monitor the reaction over a longer period (e.g., up to 24 hours).
Presence of multiple side productsHydrolysis of the NHS ester.Ensure anhydrous conditions if possible and use freshly prepared reagents.
Reaction with non-target functional groups.If your molecule has other nucleophilic groups, consider a different protection strategy.

2. Deprotection of the t-butyl Ester

Q2: I am having trouble with the deprotection of the t-butyl ester. The reaction is either incomplete or I am observing side products. What should I do?

A2: The removal of the t-butyl ester is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[4][5] Here are some troubleshooting tips:

  • Incomplete Cleavage:

    • Insufficient Acid Strength or Time: A common starting point is 50% TFA in dichloromethane (B109758) (DCM) for 2-5 hours at room temperature.[4] If the reaction is incomplete, you can try increasing the TFA concentration or extending the reaction time.

    • Steric Hindrance: The local chemical environment around the ester can affect the efficiency of the deprotection. In such cases, longer reaction times or stronger acidic conditions might be necessary.[4]

  • Side Product Formation:

    • Alkylation: The primary challenge during acidic cleavage is the formation of a stable t-butyl cation, which can alkylate electron-rich residues like tryptophan or methionine.[4]

    • Use of Scavengers: To prevent alkylation, it is highly recommended to include scavengers in your cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[4] A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[4]

Troubleshooting Table: t-butyl Ester Deprotection

Problem Potential Cause Recommended Solution
Incomplete deprotectionInsufficient reaction time or TFA concentration.Increase reaction time and/or TFA concentration. Monitor by HPLC or ¹H NMR.
Steric hindrance.Prolong the reaction time or consider a stronger acid system.
Poor quality TFA.Use fresh, high-purity TFA.
Formation of side products (alkylation)Presence of acid-sensitive residues and reactive t-butyl cations.Add scavengers like water and TIS to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[4]
Difficulty in product isolationHigh solubility of the PEGylated product.Precipitate the product in cold diethyl ether after TFA removal.[4]

3. Purification and Analysis

Q3: What are the recommended methods for purifying and analyzing my this compound reaction products?

A3: The purification and analysis of PEGylated molecules can be challenging due to their heterogeneity and physical properties.

  • Purification:

    • Size Exclusion Chromatography (SEC): This is a very effective method for separating PEGylated proteins from unreacted native proteins and smaller molecules.[][7]

    • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This property can be exploited to separate molecules with different degrees of PEGylation.[][7]

    • Hydrophobic Interaction Chromatography (HIC): HIC can also be used to purify PEGylated proteins and can be a good complementary technique to IEX.[]

    • Reverse Phase HPLC (RP-HPLC): This technique is widely used for the analysis and purification of PEGylated small molecules and peptides.[8]

  • Analysis:

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing PEGylated molecules.[9] It can confirm the mass of the conjugate and reveal the distribution of PEG units.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for confirming the structure of the PEG linker and for monitoring the deprotection of the t-butyl group (the disappearance of the singlet at ~1.4 ppm).[4][11]

    • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for monitoring reaction progress.[8]

Analytical Data Summary

Technique Analyte Expected Observation
¹H NMR This compoundSinglet at ~1.4 ppm corresponding to the nine protons of the t-butyl group.[4][11]
Deprotected productDisappearance of the singlet at ~1.4 ppm.
Mass Spec (ESI-MS) PEGylated ProductA distribution of peaks separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).[10]
The overall mass should correspond to the mass of the starting molecule plus the mass of the PEG linker.
HPLC (RP-HPLC) Reaction MixtureSeparation of starting materials, product, and any impurities, allowing for purity assessment.

Experimental Protocols

Protocol 1: General Amide Coupling with an NHS Ester

  • Dissolve the amine-containing molecule (this compound) in a suitable solvent (e.g., DMF, DMSO).

  • In a separate vial, dissolve the NHS ester-containing molecule in the same solvent.

  • Add the NHS ester solution to the amine solution. A typical molar ratio is 1:1 to 2:1 (NHS ester:amine).[3]

  • Ensure the pH of the reaction mixture is between 7 and 9.

  • Stir the reaction at room temperature for 3-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, purify the product using an appropriate chromatographic technique (e.g., RP-HPLC or SEC).

Protocol 2: t-butyl Ester Deprotection with TFA

  • Dissolve the t-butyl ester-protected PEG conjugate in dichloromethane (DCM).

  • In a well-ventilated fume hood, prepare the cleavage cocktail. For molecules without sensitive residues, a 50% TFA in DCM solution is often sufficient. For molecules with sensitive residues (e.g., tryptophan, methionine), use a scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

  • Add the cleavage cocktail to the dissolved conjugate (e.g., 10 mL per gram of conjugate).

  • Stir the mixture at room temperature for 2-5 hours.

  • Monitor the deprotection by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or ¹H NMR.

  • Once the reaction is complete, remove the TFA under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Further purify the product by chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Amide Coupling cluster_deprotection Deprotection cluster_purification_analysis Purification & Analysis start This compound + NHS-activated molecule reaction Reaction (pH 7-9, RT, 3-24h) start->reaction crude_product Crude PEGylated Product (t-butyl protected) reaction->crude_product Work-up deprotection TFA Cleavage (with scavengers) crude_product->deprotection deprotected_product Deprotected PEGylated Product deprotection->deprotected_product Precipitation purification Purification (SEC, IEX, or RP-HPLC) deprotected_product->purification analysis Analysis (MS, NMR, HPLC) purification->analysis final_product final_product analysis->final_product Final Product

Caption: A general experimental workflow for the reaction and purification of this compound products.

troubleshooting_deprotection start t-butyl Deprotection Issue check_completeness Is the reaction incomplete? start->check_completeness check_side_products Are there unexpected side products? check_completeness->check_side_products No incomplete_solutions Increase TFA concentration Increase reaction time Use fresh TFA check_completeness->incomplete_solutions Yes side_product_solutions Add scavengers to cleavage cocktail (e.g., TIS, water) check_side_products->side_product_solutions Yes end end check_side_products->end No (Other issues, e.g., purification)

Caption: A troubleshooting decision tree for t-butyl ester deprotection.

References

Technical Support Center: Purification of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Amino-PEG11-t-butyl ester following a bioconjugation reaction. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a heterobifunctional linker containing a primary amine and a t-butyl ester-protected carboxylic acid, connected by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine is reactive towards activated esters (like NHS esters) on a biomolecule, while the t-butyl ester protects the carboxylic acid group. This PEG linker enhances the solubility and bioavailability of the resulting conjugate.[1][2] Removal of the unreacted linker is crucial to ensure the purity of the final bioconjugate, prevent interference in downstream applications, and obtain accurate characterization of the conjugated molecule.

Q2: What are the common methods for removing unreacted this compound?

The primary methods for removing small, unreacted PEG linkers from larger bioconjugates are based on differences in size, charge, or hydrophobicity. The most common techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][4]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[][5][6]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][7][8]

  • Tangential Flow Filtration (TFF) / Diafiltration: A membrane-based technique that separates molecules based on size.[][9]

Q3: How do I choose the most suitable purification method?

The selection of the optimal purification method depends on several factors, including the properties of your bioconjugate, the scale of your experiment, and the desired final purity. The table below provides a comparison of the common methods.

Comparison of Purification Methods

Purification MethodPrincipleTypical YieldTypical PurityKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Separation based on molecular size.> 90%> 95%High resolution, mild conditions.[4]Limited by sample volume, potential for sample dilution.[4]
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.> 85%> 98%High capacity and resolution, can separate species with small charge differences.[6]Requires optimization of buffer pH and ionic strength.[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.> 80%> 95%Can separate isoforms and different drug-to-antibody ratios (DARs).[8]Requires high salt concentrations, which may affect protein stability.[7]
Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff of a membrane.> 95%> 90%Highly scalable, rapid for buffer exchange and concentration.[9][10]Lower resolution compared to chromatography, potential for membrane fouling.[11][12]

Physicochemical Properties of this compound

Understanding the properties of the unreacted linker is essential for designing an effective purification strategy.

PropertyValueReference
Molecular Weight (MW) 629.8 g/mol [1]
Formula C29H59NO13[1]
Solubility The hydrophilic PEG spacer increases solubility in aqueous media. Also soluble in DMSO.[1][13]
Reactivity The primary amine reacts with activated carboxylic acids (e.g., NHS esters) and carbonyls. The t-butyl ester can be deprotected under acidic conditions.[1]
t-Butyl Ester Stability Stable to various nucleophiles and reducing agents. Cleaved under acidic conditions (e.g., TFA). Not stable to strong hot acid (pH < 1, T > 100 °C) or alkali (pH > 12, T > 100 °C).[14][15]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)

Experimental Workflow for SEC Purification

SEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_collect Fraction Collection & Analysis start Start with Reaction Mixture filter Filter Sample (0.22 µm) start->filter equilibrate Equilibrate SEC Column filter->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions (e.g., UV, SDS-PAGE) collect->analyze pool Pool Fractions of Purified Conjugate analyze->pool end end pool->end End

Caption: Workflow for removal of unreacted linker using SEC.

Detailed Experimental Protocol: SEC
  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your bioconjugate from the ~630 Da this compound. For most proteins and antibodies, a column with a fractionation range of 10-700 kDa is suitable.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your bioconjugate's stability. A common choice is Phosphate Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a recommended flow rate (e.g., 1 mL/min for a standard analytical scale column) until a stable baseline is achieved.

  • Sample Preparation: Centrifuge your reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection and Elution: Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution.[16] Elute the sample isocratically with the mobile phase buffer.

  • Fraction Collection: Collect fractions as the bioconjugate and unreacted linker elute from the column. The larger bioconjugate will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for proteins), SDS-PAGE, or other relevant analytical techniques to identify the fractions containing the purified bioconjugate.[17]

  • Pooling: Pool the fractions containing the pure bioconjugate.

SEC Troubleshooting

Q: Why is the resolution between my conjugate and the unreacted linker poor? A:

  • High Flow Rate: A high flow rate can decrease resolution. Try reducing the flow rate.

  • Large Injection Volume: Injecting too large a sample volume can lead to band broadening. Ensure your injection volume is within the recommended range for your column (typically <2% of column volume).[16]

  • Inappropriate Column: The pore size of your SEC column may not be optimal for the size difference between your conjugate and the linker. Consider a column with a smaller pore size or a longer column for better separation.

Q: I am observing low recovery of my bioconjugate. What could be the cause? A:

  • Non-specific Binding: Your bioconjugate might be interacting with the column matrix. This can sometimes be an issue with silica-based columns and PEGylated molecules.[18] Consider adding a small amount of an organic modifier to the mobile phase (if compatible with your protein) or switch to a different column matrix.

  • Precipitation: The bioconjugate may be precipitating on the column. Ensure the mobile phase buffer conditions (pH, ionic strength) are optimal for the solubility of your conjugate.

Ion-Exchange Chromatography (IEX)

Experimental Workflow for IEX Purification

IEX_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_collect Fraction Collection & Analysis start Start with Reaction Mixture buffer_exchange Buffer Exchange to Low Salt Binding Buffer start->buffer_exchange equilibrate Equilibrate IEX Column buffer_exchange->equilibrate load Load Sample equilibrate->load wash Wash Unbound Molecules load->wash elute Elute with Salt Gradient or pH Change wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Fractions analyze->pool end end pool->end End

Caption: Workflow for removal of unreacted linker using IEX.

Detailed Experimental Protocol: IEX
  • Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of your bioconjugate and the desired working pH. If the working pH is above the pI, the protein will be negatively charged and an anion exchanger should be used. If the working pH is below the pI, the protein will be positively charged and a cation exchanger is appropriate.

  • Buffer Preparation:

    • Binding Buffer: A low ionic strength buffer at a pH that ensures your bioconjugate binds to the resin.

    • Elution Buffer: The same buffer as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl) or a different pH to elute the bound molecules.

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.

  • Sample Preparation: Exchange the buffer of your reaction mixture into the binding buffer using dialysis or a desalting column.

  • Loading and Washing: Load the sample onto the column. Wash the column with binding buffer until the UV absorbance returns to baseline to remove unbound molecules, including the neutral this compound.

  • Elution: Elute the bound bioconjugate using a linear salt gradient or a step gradient of the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified bioconjugate.

  • Pooling: Pool the pure fractions.

IEX Troubleshooting

Q: My bioconjugate is not binding to the column. Why? A:

  • Incorrect pH or Ionic Strength: The pH of your binding buffer may be too close to the pI of your bioconjugate, resulting in a neutral net charge. Adjust the pH to be at least one unit away from the pI. The ionic strength of your sample might be too high, preventing binding. Ensure your sample is in a low-salt buffer.

  • Wrong Resin Type: You may be using the wrong type of ion exchanger (anion vs. cation). Double-check the relationship between your working pH and the pI of your bioconjugate.

Q: How can I improve the separation of my bioconjugate from other charged impurities? A:

  • Optimize Gradient: A shallower salt gradient during elution can improve the resolution between species with similar charges.

  • pH Gradient: Consider using a pH gradient for elution if a salt gradient does not provide adequate separation.

Hydrophobic Interaction Chromatography (HIC)

Experimental Workflow for HIC Purification

HIC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_collect Fraction Collection & Analysis start Start with Reaction Mixture add_salt Add High Concentration of Salt start->add_salt equilibrate Equilibrate HIC Column with High Salt Buffer add_salt->equilibrate load Load Sample equilibrate->load wash Wash with High Salt Buffer load->wash elute Elute with a Decreasing Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Fractions analyze->pool end end pool->end End

Caption: Workflow for removal of unreacted linker using HIC.

Detailed Experimental Protocol: HIC
  • Resin Selection: Choose a HIC resin with an appropriate hydrophobicity (e.g., Butyl, Phenyl, or Octyl). Phenyl and Butyl resins are common starting points.

  • Buffer Preparation:

    • Binding Buffer: A buffer containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride) to promote hydrophobic interactions.

    • Elution Buffer: The same buffer as the binding buffer but with no salt.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of binding buffer.

  • Sample Preparation: Add a high concentration of salt to your reaction mixture to match the binding buffer conditions.

  • Loading and Elution: Load the sample onto the column. Elute with a decreasing linear salt gradient from the binding buffer to the elution buffer. The more hydrophobic species will elute later.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the purified bioconjugate.

  • Pooling: Pool the desired fractions.

HIC Troubleshooting

Q: My bioconjugate is precipitating upon addition of high salt. A:

  • Salt Concentration Too High: The concentration of the lyotropic salt may be too high, causing your protein to "salt out." Try using a lower starting salt concentration.

  • Type of Salt: Different salts have different effects on protein solubility. Ammonium sulfate is generally a good choice, but you could also try sodium chloride or sodium acetate.

Q: The unreacted linker is co-eluting with my bioconjugate. A:

  • Optimize Gradient: A shallower gradient may improve separation.

  • Different Resin: The hydrophobicity of the resin may not be optimal. Try a more or less hydrophobic resin to alter the selectivity.

Tangential Flow Filtration (TFF) / Diafiltration

Experimental Workflow for TFF Purification

TFF_Workflow cluster_prep System Preparation cluster_process Filtration Process cluster_collect Product Recovery setup Set up TFF System with Appropriate MWCO Membrane equilibrate Equilibrate with Buffer setup->equilibrate load Load Reaction Mixture equilibrate->load concentrate Concentrate Sample (Optional) load->concentrate diafilter Diafilter against Purification Buffer concentrate->diafilter recover Recover Retentate (Purified Conjugate) diafilter->recover analyze Analyze Purity recover->analyze end end analyze->end End

Caption: Workflow for removal of unreacted linker using TFF.

Detailed Experimental Protocol: TFF
  • Membrane Selection: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your bioconjugate to ensure its retention, while allowing the unreacted this compound to pass through.

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with purification buffer.

  • Concentration (Optional): Concentrate the reaction mixture to a smaller volume. This can speed up the subsequent diafiltration step.

  • Diafiltration: Perform continuous or discontinuous diafiltration by adding fresh purification buffer to the retentate at the same rate as the permeate is being removed. A common target is to exchange 5-10 diavolumes of buffer to ensure complete removal of the unreacted linker.

  • Product Recovery: Once the diafiltration is complete, recover the purified bioconjugate from the retentate.

  • Analysis: Analyze the purity of the final product to confirm the removal of the unreacted linker.

TFF Troubleshooting

Q: The filtration process is very slow. A:

  • Membrane Fouling: The membrane may be clogged. This can be caused by protein aggregation or high sample viscosity. Consider pre-filtering your sample or optimizing the buffer conditions to reduce aggregation.

  • High Transmembrane Pressure (TMP): An excessively high TMP can lead to the formation of a dense gel layer on the membrane surface, which impedes flow. Optimize the TMP according to the manufacturer's guidelines.[19]

Q: I am experiencing low recovery of my bioconjugate. A:

  • Non-specific Binding to the Membrane: Some proteins can adsorb to the membrane surface. Ensure you have selected a low-protein-binding membrane material. A final buffer flush of the system can help recover some of the bound material.

  • Incorrect MWCO: If the MWCO of the membrane is too close to the molecular weight of your bioconjugate, you may be losing product in the permeate. Use a membrane with a smaller MWCO.

Purity Assessment

After purification, it is essential to assess the purity of the bioconjugate and confirm the removal of the unreacted this compound. Common analytical techniques include:

  • Size Exclusion-High Performance Liquid Chromatography (SE-HPLC): To check for the presence of the small unreacted linker and to assess aggregation of the bioconjugate.[17][18]

  • Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): Can be used to separate the bioconjugate from the more hydrophobic unreacted linker.

  • Mass Spectrometry (e.g., LC-MS): To confirm the identity and purity of the final conjugate and to detect any residual linker.[20]

  • SDS-PAGE: A simple method to visualize the size difference between the unconjugated biomolecule and the PEGylated product.

References

Validation & Comparative

A Comparative Guide to Amino-PEG11-t-butyl Ester and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Amino-PEG11-t-butyl ester with other PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The Role and Structure of this compound

This compound is a heterobifunctional, discrete PEG (dPEG®) linker. Its structure is characterized by a terminal primary amine group and a t-butyl ester-protected carboxylic acid, separated by a hydrophilic chain of 11 ethylene (B1197577) glycol units. The primary amine allows for conjugation to activated carboxylic acids, NHS esters, or carbonyls on a payload or antibody. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to enable further modification or conjugation. This linker is particularly useful for multi-step ADC synthesis protocols where controlled, sequential reactions are required.

Comparison of PEG Linker Properties in ADCs

The choice of a PEG linker significantly impacts an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy. The following sections compare key performance metrics influenced by different PEG linker characteristics.

Impact of PEG Linker Length

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize ADC performance.[1][2] Generally, longer PEG chains impart greater hydrophilicity, which can be beneficial for ADCs carrying hydrophobic payloads.[1] This increased hydrophilicity can mitigate aggregation and lead to improved pharmacokinetics.[3]

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t1/2)In Vivo Efficacy (Tumor Growth Inhibition)Key Considerations
Short (e.g., PEG4) Generally higher potency (lower IC50)ShorterPotentially lower due to rapid clearanceMay be suitable for highly potent payloads or when rapid clearance is desired. Can lead to aggregation with hydrophobic drugs.
Medium (e.g., PEG8, PEG11, PEG12) Moderate potencyIntermediate to longerOften improved due to better PK profileRepresents a balance between in vitro potency and in vivo performance. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.[2]
Long (e.g., PEG24) May have lower potency (higher IC50)LongerCan be significantly improved, especially for hydrophobic payloadsIncreased hydrophilicity can enable higher drug-to-antibody ratios (DARs) without causing aggregation.[4] There can be a trade-off with in vitro potency.[5]

Note: The data presented is a synthesis from multiple preclinical studies and is intended to show general trends. Actual results will vary depending on the specific antibody, payload, and tumor model.

Impact of PEG Linker Architecture

Recent studies have explored different PEG linker architectures beyond simple linear chains. Pendant or branched PEG structures can offer advantages in terms of drug loading and stability.

Linker ArchitectureKey CharacteristicsReported Performance
Linear A single PEG chain connecting the antibody and payload.The most common architecture. Performance is highly dependent on PEG length.
Pendant/Branched Multiple PEG chains attached to a central core, or a PEG chain as a side chain on the main linker.Can create a more effective hydrophilic shield around the payload, enabling higher DARs with reduced aggregation. Amide-coupled ADCs with two pendant 12-unit PEG chains have shown superior performance over a linear 24-unit PEG linker.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the design and comparative evaluation of ADCs with different PEG linkers.

ADC Synthesis and Characterization

1. Drug-Linker Synthesis (using this compound):

  • Activation of Payload: The carboxylic acid group of a cytotoxic payload is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and an activating agent like N-hydroxysuccinimide (NHS).

  • Conjugation to this compound: The activated payload is reacted with the primary amine of this compound in an anhydrous organic solvent like dimethylformamide (DMF) with a non-nucleophilic base (e.g., DIPEA).

  • Deprotection: The t-butyl ester protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[8][9]

  • Activation of Linker's Carboxylic Acid: The newly exposed carboxylic acid on the PEG linker is activated with DCC and NHS.

2. Antibody Modification and Conjugation:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups.[1]

  • Conjugation: The activated drug-linker construct is then reacted with the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH.

  • Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).[5]

3. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Hydrophobic Interaction Chromatography (HIC) can also be used.[5]

  • Purity and Aggregation: Assessed by SEC.[5]

  • Identity and Integrity: Confirmed by mass spectrometry.[5]

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADCs with different PEG linkers are added to the cells.

  • Incubation: The cells are incubated with the ADCs for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each ADC.

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[5]

  • Treatment: Mice are randomized into groups and treated with the ADCs (administered intravenously), a vehicle control, and a non-targeting antibody control.[5]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing ADC Mechanisms and Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC ADC in Circulation Binding Antigen Binding ADC->Binding Targeting TumorCell Tumor Cell (Antigen Positive) Binding->TumorCell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Degradation CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization start Start antibody_reduction Antibody Reduction start->antibody_reduction drug_linker_prep Drug-Linker Preparation start->drug_linker_prep conjugation Conjugation antibody_reduction->conjugation drug_linker_prep->conjugation purification Purification (SEC) conjugation->purification end_synthesis Purified ADC purification->end_synthesis dar_determination DAR Determination (UV-Vis/HIC) end_synthesis->dar_determination purity_aggregation Purity & Aggregation (SEC) end_synthesis->purity_aggregation identity_confirmation Identity Confirmation (MS) end_synthesis->identity_confirmation

Caption: General workflow for ADC synthesis and characterization.

Conclusion

The selection of a PEG linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. This compound offers a versatile platform for ADC development due to its defined length and orthogonal reactive groups. While longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy, this can sometimes be at the expense of in vitro potency.[1] A medium-length linker like PEG11 is likely to provide a favorable balance between these properties. Furthermore, exploring innovative architectures such as pendant PEGs may offer a path to developing highly potent and stable ADCs with high drug loading.[6][7] The optimal PEG linker is ultimately dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker to connect the targeting moiety to the payload is a critical determinant of efficacy and safety. Polyethylene glycol (PEG) linkers have emerged as a versatile tool, offering favorable properties such as increased solubility and reduced immunogenicity.[1][2] These linkers are broadly categorized into two classes: cleavable and non-cleavable, each with distinct mechanisms of action and ideal use cases. This guide provides an objective comparison of cleavable and non-cleavable PEG linkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Key Differences

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Primary Function Enable controlled, triggered release of the payload at the target site.[3]Provide a stable, permanent connection between the payload and the carrier molecule.[3]
Release Mechanism Cleavage by specific triggers in the tumor microenvironment or intracellularly (e.g., enzymes, pH, reducing agents).[3][4]Rely on the degradation of the carrier molecule (e.g., antibody) in the lysosome to release the payload.[5][6]
Payload Release Rate Rapid (minutes to hours) upon encountering the trigger.[3]Slow and sustained, dependent on cellular processing of the carrier.[3]
"Bystander Effect" Can induce a bystander effect, where the released payload kills neighboring antigen-negative tumor cells.[][8]Generally, do not produce a significant bystander effect.[9]
Plasma Stability Varies depending on the cleavage chemistry; some can be susceptible to premature cleavage.[2]Exhibit high plasma stability, minimizing premature payload release.[6][10]
Common Applications Antibody-Drug Conjugates (ADCs), targeted drug delivery systems.[3]PEGylation of proteins and peptides to extend circulating half-life, diagnostic imaging agents.[3][4]

Delving Deeper: Mechanisms and Performance

The fundamental difference between cleavable and non-cleavable linkers lies in their stability in biological environments. Cleavable linkers are designed with a "weak point" that is susceptible to specific physiological conditions, while non-cleavable linkers are built for maximum stability.[11]

Cleavable PEG Linkers: The "Smart Switches"

Cleavable linkers act as intelligent systems that release their payload in response to a specific trigger.[3] This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the site of action and minimizing exposure to healthy tissues.[3] There are three main classes of cleavable linkers based on their cleavage mechanism:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[4][] The valine-citrulline (vc) dipeptide is a widely used example.[4]

  • pH-Sensitive Linkers: These linkers, most commonly utilizing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4][13]

  • Redox-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher.[14]

The ability of some cleavable linkers to release a membrane-permeable payload can lead to a "bystander effect," where the payload diffuses out of the target cell and kills nearby antigen-negative cancer cells.[8][9] This can be particularly advantageous in treating heterogeneous tumors.[15]

Non-Cleavable PEG Linkers: The "Stabilizers"

Non-cleavable linkers form a stable, covalent bond between the carrier and the payload.[3] The release of the payload from these linkers is a slower process that relies on the complete degradation of the antibody or carrier molecule within the lysosome.[6] This results in the release of the payload with an attached linker and an amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their exceptional stability in plasma, which minimizes off-target toxicity resulting from premature drug release.[6][10] This enhanced stability can lead to a wider therapeutic window compared to some cleavable linkers.[6] However, their reliance on carrier degradation means they are generally less effective at inducing a bystander effect.[9]

Quantitative Performance Data

The selection of a linker is a data-driven process. The following tables summarize quantitative data from preclinical studies to provide a comparative overview of the performance of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.[6]

Table 1: In Vitro Plasma Stability of Different Linker Types
Linker TypeLinker ExampleADC/ConjugateSpeciesStability MetricValueReference(s)
Non-Cleavable SMCC (Thioether)Trastuzumab-DM1MouseHalf-life (t½)10.4 days[16]
Cleavable (Peptide) Val-Citanti-HER2-MMAFMouse% Payload Loss (14 days)>95%[16]
Cleavable (Peptide) EVCitanti-HER2-MMAFMouse% Payload Loss (14 days)Almost none[16]
Cleavable (Peptide) Val-CitcAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)[16]
Cleavable (Peptide) Val-CitcAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)[16]
Cleavable (Hydrazone) Aromatic HydrazonepHPMA-GFLG-doxorubicinHuman% Degradation (24h at pH 7.4)<30%[5]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Payloads and Linkers
PayloadLinker TypeADCCell LineIC50 (ng/mL)Reference(s)
MMAE (Cleavable Linker)Val-CitcAC10-vc-MMAEKarpas 299 (CD30+)5[15]
MMAF (Non-Cleavable Linker)mccAC10-mc-MMAFKarpas 299 (CD30+)10[15]
MMAE (Free Drug)--NCI-N870.36 nM[17]
MMAF (Free Drug)--NCI-N8710.2 nM[17]

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Binds ADC Binds Internalization Internalization ADC Binds->Internalization Endosome/Lysosome Endosome/Lysosome Internalization->Endosome/Lysosome Linker Cleavage Linker Cleavage Endosome/Lysosome->Linker Cleavage Payload Release Payload Release Linker Cleavage->Payload Release Target Action Target Action Payload Release->Target Action Bystander Effect Bystander Effect Payload Release->Bystander Effect ADC Binds_nc ADC Binds Internalization_nc Internalization ADC Binds_nc->Internalization_nc Lysosome Lysosome Internalization_nc->Lysosome Antibody Degradation Antibody Degradation Lysosome->Antibody Degradation Payload-Linker-AA Release Payload-Linker-AA Release Antibody Degradation->Payload-Linker-AA Release Target Action_nc Target Action Payload-Linker-AA Release->Target Action_nc

Caption: Intracellular processing of ADCs with cleavable vs. non-cleavable linkers.

Start Start Incubate ADC in Plasma Incubate ADC in Plasma Start->Incubate ADC in Plasma Time Points Time Points Incubate ADC in Plasma->Time Points Quench & Precipitate Quench Reaction & Precipitate Proteins Time Points->Quench & Precipitate Centrifuge Centrifuge Quench & Precipitate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS Analysis Analyze by LC-MS Collect Supernatant->LC-MS Analysis Determine Half-life Determine Half-life LC-MS Analysis->Determine Half-life

Caption: Workflow for an in vitro plasma stability assay.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

  • Incubator at 37°C

  • Centrifuge

Procedure:

  • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Prepare a stock solution of the ADC in a suitable solvent (e.g., DMSO).

  • Spike the ADC stock solution into the pre-warmed plasma to the desired final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%).

  • Incubate the plasma-ADC mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the intact ADC and any released payload.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC remaining.

  • Plot the percentage of intact ADC versus time to determine the plasma half-life.[5][18]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC with a protease-sensitive linker in the presence of cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Dithiothreitol (DTT)

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Activate cathepsin B by pre-incubating it in the assay buffer containing DTT according to the manufacturer's instructions.

  • Add the ADC to the activated cathepsin B solution to initiate the cleavage reaction.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.[3][19]

Protocol 3: Glutathione-Mediated Disulfide Linker Cleavage Assay

Objective: To evaluate the cleavage of a disulfide linker in a simulated intracellular reducing environment.

Materials:

  • ADC with a disulfide linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system

  • Incubator at 37°C

Procedure:

  • Prepare a solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS.

  • Add the GSH solution to the ADC solution to a final concentration that mimics intracellular levels (e.g., 1-10 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by adding an equal volume of ice-cold acetonitrile).

  • Analyze the samples from each time point by LC-MS to quantify the remaining intact ADC and the amount of released payload.

  • This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker in a reducing environment.[20]

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable PEG linker is a strategic decision that profoundly impacts the therapeutic profile of a bioconjugate. Cleavable linkers offer the advantage of controlled, rapid payload release at the target site, which can be crucial for maximizing efficacy and enabling a bystander effect. However, this comes with the potential for lower plasma stability. Non-cleavable linkers provide exceptional stability, leading to a potentially better safety profile by minimizing premature drug release. The optimal choice depends on a thorough evaluation of the target antigen, the tumor microenvironment, the properties of the payload, and the overall therapeutic goals. A comprehensive understanding of the performance characteristics of each linker type, supported by robust experimental data, is paramount for the rational design of the next generation of targeted therapies.

References

A Comparative Purity Analysis of Amino-PEG11-t-butyl Ester for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug delivery, and proteomics, the purity of PEGylation reagents is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. Amino-PEG11-t-butyl ester is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized for its defined molecular weight, hydrophilic properties, and versatile reactive termini. This guide provides a comprehensive purity analysis of this compound, comparing it with other commercially available Amino-PEG-t-butyl ester alternatives. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting PEGylation reagents.

Comparison of Purity Specifications

The purity of Amino-PEG-t-butyl ester reagents is a critical parameter that directly impacts the quality and performance of the final conjugate. Reputable suppliers of these linkers typically provide a certificate of analysis (CoA) with detailed purity information. The data presented in Table 1 is a summary of typical purity specifications for this compound and its shorter and longer chain alternatives, as advertised by major chemical suppliers.

Product NamePEG Chain Length (n)Typical Purity Specification (%)Analytical Method(s)
Amino-PEG1-t-butyl ester1≥95% - ≥98%NMR, HPLC
Amino-PEG2-t-butyl ester2>98%NMR, HPLC
Amino-PEG4-t-butyl ester4≥95% - >98%NMR, HPLC
Amino-PEG6-t-butyl ester6≥95%NMR, HPLC
Amino-PEG8-t-butyl ester8>98%NMR, HPLC
This compound 11 ≥98% NMR, HPLC
Amino-PEG12-t-butyl ester12≥98%NMR, HPLC
Amino-dPEG®24-t-butyl ester24>95% (>99.5% by qNMR, 99.9% by HPLC-ELSD for specific lots)[1]NMR, HPLC-ELSD
Amino-PEG36-t-butyl ester36≥95%NMR, HPLC

Note: Purity specifications are based on information from various suppliers, including BroadPharm and Vector Labs.[2][3][4][5][6][7] Specific lot purity may vary.

Key Experimental Protocols for Purity Determination

The accurate determination of the purity of PEG derivatives like this compound requires specialized analytical techniques due to their inherent lack of a strong UV chromophore.[8] High-Performance Liquid Chromatography (HPLC) with a universal detector and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common and reliable methods employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating the target PEG linker from impurities such as PEG oligomers with different chain lengths, starting materials, and by-products.[9][10] Due to the absence of a UV-absorbing moiety in the PEG backbone, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred over standard UV detectors.[8][]

Experimental Protocol: RP-HPLC-ELSD for this compound Purity

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 50-60°C.

    • Gas Flow (Nitrogen): 1.5-2.0 L/min.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1-2 mg/mL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Autosampler Injection Dissolution->Injection Column C18 Column Separation Injection->Column Detection ELSD Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

HPLC-ELSD Experimental Workflow for Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a standard of the same compound.[12][13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[14] By comparing the integral of a characteristic peak of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[15]

Experimental Protocol: qNMR for this compound Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (B129727) (CD₃OD)).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 2-5 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic peak of the this compound (e.g., the t-butyl protons at ~1.4 ppm) and a well-resolved peak of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

qNMR_Logic cluster_input Inputs cluster_measurement Measurement cluster_processing Processing cluster_output Output Analyte Analyte (this compound) - Weighed Mass (W_analyte) - Molecular Weight (MW_analyte) - Number of Protons (N_analyte) NMR 1H NMR Spectrum Analyte->NMR Standard Internal Standard - Weighed Mass (W_standard) - Molecular Weight (MW_standard) - Purity (P_standard) - Number of Protons (N_standard) Standard->NMR Integration Integrate Signals (I_analyte, I_standard) NMR->Integration Purity Absolute Purity (%) Integration->Purity

Logical Flow for qNMR Purity Determination.
Mass Spectrometry (MS)

Mass spectrometry is a crucial complementary technique for the purity analysis of PEG derivatives.[16][17] It is primarily used for confirming the molecular weight of the main component and identifying the mass of any impurities.[18] Electrospray ionization (ESI) is a common ionization technique for analyzing PEG compounds.

Experimental Protocol: ESI-MS for Identity Confirmation

  • Instrumentation: A mass spectrometer with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid, is directly infused into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion peak ([M+H]⁺) for this compound (C₂₉H₅₉NO₁₃, MW = 629.79). The spectrum is also inspected for peaks corresponding to potential impurities, such as PEG oligomers with different chain lengths.

Conclusion

The purity of this compound and its alternatives is a critical factor for the success of research and development in the life sciences. This guide has provided a comparative overview of the purity specifications for a range of commercially available Amino-PEG-t-butyl ester reagents. Furthermore, detailed experimental protocols for the key analytical techniques of HPLC-ELSD, qNMR, and ESI-MS have been presented to aid researchers in the verification and quality control of these essential PEGylation linkers. By employing these robust analytical methods, scientists can ensure the high quality of their starting materials, leading to more reliable and reproducible outcomes in their applications.

References

A Comparative Guide to the Mass Spectrometry Analysis of Amino-PEG11-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of linker molecules is a critical aspect of drug development, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, profoundly influences the stability, solubility, and efficacy of the ADC. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives are frequently employed to enhance the pharmacokinetic properties of bioconjugates. This guide provides a detailed comparison of the mass spectrometry analysis of Amino-PEG11-t-butyl ester, a bifunctional linker, with alternative linker technologies, supported by experimental data and protocols.

Introduction to this compound

This compound is a heterobifunctional linker featuring a primary amine at one terminus and a t-butyl protected carboxylic acid at the other, connected by an 11-unit polyethylene glycol chain. This structure allows for the sequential conjugation of two different molecules. The amine group can react with entities like activated esters, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation. The hydrophilic PEG chain enhances the solubility of the resulting conjugate.

Mass Spectrometry Analysis of this compound

Electrospray ionization (ESI) coupled with liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing PEGylated molecules.[1] The analysis of this compound and its conjugates typically involves a combination of intact mass analysis, subunit analysis (for ADCs), and tandem mass spectrometry (MS/MS) for structural elucidation.

Expected Fragmentation Pattern:

The fragmentation of this compound in tandem mass spectrometry is expected to occur at several key locations:

  • Cleavage of the t-butyl group: Loss of a neutral isobutylene (B52900) molecule (56 Da) from the t-butyl ester.

  • Fragmentation of the PEG chain: Characteristic neutral losses of ethylene (B1197577) glycol units (44 Da).

  • Cleavage at the amine terminus: Alpha-cleavage adjacent to the amine group.

A detailed fragmentation analysis of a related bifunctional PEG linker can provide insights into the expected fragmentation pathways. For instance, in the analysis of similar PEGylated compounds, fragmentation often occurs along the PEG chain, leading to a series of ions separated by 44 Da.

Comparison with Alternative Linker Technologies

The choice of linker is a critical decision in ADC design, with a wide array of options available, broadly categorized as cleavable and non-cleavable linkers.[2][3]

Linker TypeDescriptionAdvantagesDisadvantages
This compound Non-cleavable, bifunctional linker with a hydrophilic PEG spacer.Enhances solubility, allows for sequential conjugation.Requires deprotection step for the carboxylic acid.
Maleimide-PEG Linker Non-cleavable linker that reacts with thiol groups on antibodies.High stability in plasma.[4]Potential for "bystander effect" is limited as the payload is released after lysosomal degradation of the antibody.[3]
DBCO-PEG-NHS Ester A "click chemistry" linker for strain-promoted alkyne-azide cycloaddition (SPAAC).Highly specific and efficient conjugation under mild conditions.[5][6]May require the introduction of an azide (B81097) or alkyne group into the binding partners.
Valine-Citrulline (VC) Linker A cleavable dipeptide linker sensitive to lysosomal proteases like Cathepsin B.[2]Enables targeted release of the payload within the tumor cell.Potential for premature cleavage in circulation.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for this compound and selected alternative linkers.

LinkerMolecular FormulaMolecular Weight (Da)Common Adducts in ESI-MS
This compoundC29H59NO13629.78[M+H]+, [M+Na]+
Maleimide-PEG4-NHS EsterC21H27N3O9465.45[M+H]+, [M+Na]+
DBCO-PEG4-NHS EsterC34H39N3O10649.68[M+H]+, [M+Na]+
Valine-Citrulline-PAB-MMAEC68H101N11O151316.6[M+H]+, [M+Na]+

Experimental Protocols

General LC-MS/MS Protocol for ADC Linker Analysis

This protocol outlines a general procedure for the analysis of unconjugated ADC linkers.

1. Sample Preparation:

  • Dissolve the linker in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (for LC-MS):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: Product ion scans of the protonated molecular ion ([M+H]+) using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental workflow and the logical relationships in ADC development, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Linker dilute Dilute to Working Concentration dissolve->dilute lc_separation LC Separation (C18) dilute->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_analysis MS Analysis (Intact Mass) esi_ionization->ms_analysis msms_fragmentation MS/MS Fragmentation ms_analysis->msms_fragmentation deconvolution Deconvolution msms_fragmentation->deconvolution fragmentation_analysis Fragmentation Pattern Analysis deconvolution->fragmentation_analysis quantification Quantification fragmentation_analysis->quantification

Caption: Experimental workflow for LC-MS/MS analysis of ADC linkers.

adc_logic cluster_linker_types Linker Technologies ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody ADC->Antibody Linker Linker ADC->Linker Payload Cytotoxic Payload ADC->Payload Cleavable Cleavable Linker->Cleavable is a NonCleavable Non-Cleavable Linker->NonCleavable is a Valine-Citrulline Valine-Citrulline Cleavable->Valine-Citrulline This compound This compound NonCleavable->this compound Maleimide-PEG Maleimide-PEG NonCleavable->Maleimide-PEG

Caption: Logical relationship of components in an Antibody-Drug Conjugate.

Conclusion

The mass spectrometric analysis of this compound and its conjugates provides crucial information for the development of novel biotherapeutics. By understanding its fragmentation pattern and comparing its characteristics with alternative linker technologies, researchers can make informed decisions to optimize the design and performance of their drug candidates. The use of high-resolution mass spectrometry is indispensable for the detailed structural characterization and quantification of these complex molecules, ensuring the safety and efficacy of next-generation therapies.

References

A Head-to-Head Comparison of PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the performance of these complex modalities. The length of the PEG chain is not a trivial consideration; it profoundly influences a conjugate's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile. This guide provides an objective, data-driven comparison of different length PEG linkers to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

The Balancing Act: Impact of PEG Linker Length on ADC and PROTAC Performance

The incorporation of PEG linkers into ADCs and PROTACs serves multiple purposes. Their hydrophilic nature can counteract the hydrophobicity of cytotoxic payloads or complex organic molecules, thereby reducing the propensity for aggregation and improving overall solubility.[1][2] Furthermore, the PEG chain can act as a shield, protecting the conjugate from proteolytic degradation and reducing immunogenicity.[3][4] However, the selection of the optimal PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[5]

Generally, longer PEG linkers lead to an increased hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the conjugate.[3][6] This prolonged circulation can result in greater accumulation at the target site, potentially enhancing in vivo efficacy.[6][] Conversely, excessively long linkers may introduce steric hindrance, which can impede binding to the target protein or, in the case of PROTACs, hinder the formation of a productive ternary complex between the target protein and the E3 ligase.[8] This can sometimes lead to a decrease in in vitro potency.[2]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics from various studies, offering a quantitative comparison of different length PEG linkers in both ADC and PROTAC applications.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
PEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)Pharmacokinetics (Plasma Half-life)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG ~1.5BaselineModerate[6]
PEG2 Data not consistently availableShorterModerate[9]
PEG4 Data not consistently availableIncreased vs. No PEGImproved vs. No PEG[][9]
PEG8 ~0.5Significantly IncreasedHigh[6][9]
PEG12 ~0.6Significantly IncreasedHigh[6][9]
PEG24 ~0.8Maximally IncreasedHigh[6][]
PEG4k ~6.75Dramatically IncreasedVariable, can be high[6]
PEG10k ~33.75Dramatically IncreasedPotentially Reduced In Vitro[6]

Note: The presented data is a synthesis from multiple sources and should be considered representative. Actual values are highly dependent on the specific antibody, payload, target, and experimental model.

Table 2: Impact of PEG Linker Length on PROTAC Performance
PEG Linker Length (atoms)Degradation Efficiency (DC50, nM)Maximum Degradation (Dmax, %)Key FindingsReference
< 12 No degradation-Insufficient length for effective ternary complex formation.[2][10]
12 - 29 Submicromolar-Effective degradation observed within this range.[2][10]
21 396Represents a highly potent linker length in the studied system.[2][10]
29 29276Decreased potency observed at longer lengths.[2][10]
PEG (12 atoms) Effective-Demonstrates the utility of PEG as a PROTAC linker.[2]
PEG (16 atoms) More Potent-Increased potency compared to a 12-atom PEG linker in the same system.[2]

Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Visualizing the Concepts: Pathways and Workflows

To further elucidate the principles discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key processes and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Figure 1: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth Synthesize Conjugates (Varying PEG Lengths) DAR Determine Drug-to-Antibody Ratio (DAR) Synth->DAR Purity Assess Purity & Aggregation DAR->Purity Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Purity->Cytotoxicity Binding Binding Affinity Assay Cytotoxicity->Binding Stability Plasma Stability Assay Binding->Stability PK Pharmacokinetic (PK) Study Stability->PK Efficacy In Vivo Efficacy Study (Xenograft Model) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Figure 3: Experimental workflow for comparing ADCs with different PEG linkers.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of different length PEG linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.

  • Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)[]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in complete cell culture medium.

  • Remove the medium from the wells and add the ADC dilutions. Include untreated wells as a negative control.

  • Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of ADCs in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line for tumor implantation

  • ADCs with varying PEG linker lengths

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADCs with different PEG linkers).

  • Administer the ADCs and vehicle control intravenously at a defined dose and schedule.

  • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • The study is concluded when tumors in the control group reach a predetermined size or at a set time point.

  • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[3][8]

Protocol 4: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTACs with varying PEG linker lengths

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with varying concentrations of PROTACs for a specified time (e.g., 24 hours).

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curves.[11]

Conclusion

The length of a PEG linker is a critical design parameter that significantly impacts the therapeutic index of ADCs and the efficacy of PROTACs. While shorter PEG linkers may favor stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[5][] However, this can be accompanied by a trade-off in in vitro potency.[2] The optimal PEG linker length is context-dependent and must be empirically determined for each specific therapeutic construct. By systematically evaluating a range of PEG linker lengths using the robust experimental protocols outlined in this guide, researchers can rationally design more effective and safer targeted therapies.

References

A Head-to-Head Comparison: Benchmarking Amino-PEG11-t-butyl ester Against Other Crosslinkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of effective bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison of Amino-PEG11-t-butyl ester, a hydrophilic and flexible linker, against other commonly used crosslinkers, supported by experimental data to inform rational drug design.

Introduction to Crosslinker Technology

Crosslinkers are broadly categorized based on their chemical properties and mechanism of action. Key considerations in linker selection include its cleavability, hydrophobicity, and the reactive groups it presents for conjugation. This guide will focus on a comparative analysis of three distinct types of crosslinkers:

  • This compound: A long-chain, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) linker. It possesses a primary amine for conjugation to activated carboxylic acids (like NHS esters) and a t-butyl protected carboxyl group, which can be deprotected for further modification.[1] The PEG chain enhances aqueous solubility.[1]

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A commonly used non-cleavable and hydrophobic crosslinker.[2] It contains an NHS ester for reaction with primary amines and a maleimide (B117702) group for reaction with sulfhydryl groups, forming stable amide and thioether bonds, respectively.[2]

  • Valine-Citrulline (Val-Cit) Linker: A dipeptide-based cleavable linker that is susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.[][4] This allows for targeted payload release within the cancer cell.[4]

Quantitative Performance Comparison

The following tables summarize key performance indicators for the selected crosslinkers based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, data is presented with its experimental context.

Table 1: Physicochemical Properties
PropertyThis compoundSMCCVal-Cit
Solubility High in aqueous media[1]Insoluble in water; soluble in organic solvents like DMSO and DMF[5][6]Soluble in water[4]
Hydrophilicity HighLowModerate
Cleavability Non-cleavable backbone; t-butyl ester is cleavable under acidic conditionsNon-cleavable[2]Cleavable (Enzymatic)[]
Table 2: Performance in Antibody-Drug Conjugates (ADCs)
ParameterPEGylated Linker (representative data)SMCC LinkerVal-Cit Linker
Plasma Stability (% intact ADC after 6 days in human plasma) High (comparable to non-cleavable linkers)High~99% (for Ab095-vc-MMAE)[7]
In Vitro Cytotoxicity (IC50) Can be influenced by PEG length; longer PEGs may slightly reduce potency[]Payload-dependentPayload-dependent
Drug-to-Antibody Ratio (DAR) Achievability Higher DARs are possible without inducing aggregationLimited by hydrophobicity, which can cause aggregation at higher DARsHigh DARs can be challenging due to potential aggregation[9]
Table 3: Performance in PROTACs
ParameterPEG Linker (representative data for varying lengths)Alkyl Linker (as a hydrophobic alternative)
Degradation Potency (DC50) Potency is highly dependent on PEG length, with optimal lengths varying by target. For example, for a thalidomide-based PROTAC, potency peaked with a 21-atom linker (DC50 = 3 nM).[10]Can outperform PEG linkers in certain contexts, especially for molecules with an excess of hydrogen bond donors.[]
Maximum Degradation (Dmax) Also dependent on PEG length, with a Dmax of 96% achieved with a 21-atom linker in a specific thalidomide-based PROTAC.[10]Dependent on the specific PROTAC and target.
Cell Permeability Generally improves solubility and can enhance cell permeability.[12]Can offer higher apparent permeability in some assays compared to PEG linkers.[][13]

Signaling Pathways and Experimental Workflows

To provide a better understanding of the context in which these crosslinkers are utilized, the following diagrams illustrate key biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

ADC_Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release (e.g., Linker Cleavage) Cellular_Target Cellular Target (e.g., DNA, Tubulin) Payload->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

ADC Internalization and Payload Release

Experimental_Workflow cluster_conjugation Bioconjugation cluster_analysis Performance Analysis start Reactants (Antibody/Protein, Linker-Payload) conjugation Conjugation Reaction start->conjugation purification Purification (e.g., SEC) conjugation->purification ADC_PROTAC Purified Conjugate purification->ADC_PROTAC stability Plasma Stability Assay (LC-MS) ADC_PROTAC->stability cytotoxicity In Vitro Cytotoxicity (Cell Viability Assay) ADC_PROTAC->cytotoxicity degradation PROTAC Degradation Assay (Western Blot) ADC_PROTAC->degradation result Performance Data (Stability, IC50, DC50/Dmax) stability->result cytotoxicity->result degradation->result

General Experimental Workflow for Conjugate Evaluation

Experimental Protocols

Determination of Conjugation Efficiency by UV-Vis Spectroscopy

This protocol provides a general method for determining the degree of labeling (DOL) when conjugating an NHS ester-functionalized molecule to a primary amine-containing protein, such as an antibody.

  • Materials:

    • Antibody solution (2-3 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

    • NHS ester-linker-payload dissolved in a water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification column (e.g., size-exclusion chromatography)

    • UV-Vis spectrophotometer

  • Procedure:

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).

    • Add a 10- to 20-fold molar excess of the NHS ester-linker-payload solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Purify the conjugate to remove unreacted linker-payload using a size-exclusion column.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the payload.

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm if necessary.[]

In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a method to assess the stability of an ADC in plasma.

  • Materials:

    • Purified ADC

    • Human, mouse, or rat plasma

    • Incubator at 37°C

    • LC-MS system

    • Sample preparation reagents (e.g., for protein precipitation or immunocapture)

  • Procedure:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[15]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • Process the plasma samples to isolate the ADC. This can be done by protein precipitation or, for cleaner samples, by immunocapture using beads coated with an anti-human Fc antibody.[15][16]

    • Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.[16]

    • Plot the average DAR over time to evaluate the stability of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the potency of an ADC in killing cancer cells.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[17][18]

    • Treat the cells with serial dilutions of the ADC and a non-targeting control ADC for a period of 72-96 hours.[19]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[19]

    • Solubilize the formazan crystals by adding the solubilization solution.[19]

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).[17]

Conclusion

The choice of a crosslinker is a multifaceted decision that requires careful consideration of the specific application and desired therapeutic properties.

  • This compound and similar long-chain PEGylated linkers offer the significant advantage of increased hydrophilicity, which can improve the solubility and pharmacokinetic profile of a bioconjugate, and allow for higher drug loading in ADCs without causing aggregation.

  • SMCC provides a stable, non-cleavable linkage, which can be advantageous in applications where premature payload release is a major concern. However, its hydrophobicity may limit the achievable drug-to-antibody ratio and can lead to faster clearance.

  • Val-Cit linkers enable targeted, intracellular release of the payload, which can enhance the therapeutic window. However, their stability in plasma can be a concern, and their hydrophobicity can also contribute to aggregation at high DARs.

Ultimately, the optimal linker is context-dependent, and a thorough evaluation of different linker technologies, using the experimental approaches outlined in this guide, is essential for the successful development of novel bioconjugate therapeutics.

References

A Comparative Guide to the Application of Amino-PEG11-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG11-t-butyl ester is a heterobifunctional linker molecule widely utilized in the field of bioconjugation. Its structure, featuring a reactive primary amine, a discrete-length polyethylene (B3416737) glycol (PEG) chain of 11 units, and a t-butyl protected carboxylic acid, offers a versatile platform for covalently linking molecules. The PEG spacer is critical, lending hydrophilicity to conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of this compound's performance against alternative linker technologies, supported by experimental data and detailed protocols.

Case Study 1: Enhancing Antibody-Drug Conjugate (ADC) Performance

In ADC development, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the therapeutic index.[3] Hydrophilic PEG linkers, such as this compound, are employed to counteract the hydrophobicity of many potent drug payloads, thereby preventing aggregation and improving stability.[4][5][6]

Comparison with Hydrophobic Linkers:

PEG-based linkers offer significant advantages over traditional hydrophobic linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The hydrophilicity of the PEG chain helps maintain the solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).[3]

Data Presentation: Hydrophilic vs. Hydrophobic Linkers

FeatureHydrophilic PEG Linkers (e.g., this compound)Hydrophobic Linkers (e.g., SMCC)
Solubility of ADC Increased, mitigating aggregation from hydrophobic payloads.[3]Can lead to aggregation, especially with hydrophobic drugs.[3]
Achievable DAR Higher DARs are possible without significant aggregation.[3]DAR is often limited to avoid aggregation and loss of efficacy.[3]
Pharmacokinetics (PK) Generally extends in-vivo half-life and improves exposure.[1][3]Can lead to faster clearance and shorter half-life.[2][3]
Off-Target Toxicity Reduced, due to improved PK and lower aggregation.[2][7]Potential for higher off-target toxicity due to non-specific binding.[2]
Immunogenicity Generally low due to the known biocompatibility of PEG.[2]Can potentially be more immunogenic.[3]

Impact of PEG Length:

The length of the PEG chain is a crucial parameter. While longer PEG chains can further enhance solubility and circulation half-life, they may also negatively impact the potency of the conjugate by creating steric hindrance or reducing cell permeability.[8]

Data Presentation: Impact of PEG Linker Length on Cytotoxicity

ConjugateLinker TypeIn Vitro Cytotoxicity Reduction (Compared to no PEG)Reference
Affibody-Drug Conjugate 14 kDa PEG4.5-fold[1]
Affibody-Drug Conjugate 210 kDa PEG22-fold[1]
Affibody-Drug Conjugate 34 kDa PEG6.5-fold[8]
Affibody-Drug Conjugate 410 kDa PEG22.5-fold[8]

This data highlights a trade-off: while PEGylation is beneficial, excessive linker length can diminish the payload's cytotoxic effect, necessitating careful optimization for each specific application.[1][8]

Case Study 2: Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is critical for successful ternary complex formation. This compound serves as a common building block for PROTAC linkers.[9] Its defined length, flexibility, and hydrophilicity help to correctly orient the two ends of the molecule for effective protein-protein interaction.

Case Study 3: Peptide and Surface Modification

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the therapeutic properties of peptides and proteins.[10][11] Using an this compound linker can increase a peptide's solubility, protect it from proteolytic degradation, and extend its circulation half-life.[10] Furthermore, when used to modify surfaces, the hydrophilic PEG chain can reduce non-specific protein binding and make tethered biomolecules, such as peptides, more accessible for enzymatic action or binding assays.[12]

Mandatory Visualizations

G cluster_0 Conjugation Workflow A This compound (H2N-PEG11-COOtBu) B Step 1: Amine Reaction (e.g., with NHS Ester of Molecule A) A->B C Intermediate Conjugate (A-NH-PEG11-COOtBu) B->C D Step 2: t-Butyl Deprotection (e.g., with TFA) C->D E Activated Conjugate (A-NH-PEG11-COOH) D->E F Step 3: Carboxyl Reaction (e.g., EDC/NHS coupling with Molecule B) E->F G Final Bioconjugate (A-NH-PEG11-CO-NH-B) F->G

Caption: Sequential conjugation workflow using this compound.

G cluster_1 Hydrophilic PEG Linker cluster_2 Hydrophobic Alkyl/SMCC Linker A1 High Solubility A2 Low Aggregation A3 Extended Half-Life A4 Low Immunogenicity Improved Improved Therapeutic Index A4->Improved B1 Low Aqueous Solubility B2 Prone to Aggregation B3 Faster Clearance B4 Potential Immunogenicity Reduced Reduced Therapeutic Index B4->Reduced ADC Antibody-Drug Conjugate (ADC) ADC->A1 ADC->B1

Caption: Comparison of PEGylated vs. Hydrophobic linkers in ADC design.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Molecule Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb recruits Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Target Degradation Proteasome->Degradation leads to

Caption: Conceptual diagram of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: General Conjugation to the Amine Terminus via NHS Ester Coupling

This protocol describes a general method for conjugating a molecule containing a carboxylic acid to the primary amine of this compound.

Materials:

  • Molecule of interest with a carboxylic acid group.

  • This compound.

  • N-hydroxysuccinimide (NHS).

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).

  • Reaction vessel and magnetic stirrer.

  • Purification system (e.g., HPLC or column chromatography).

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve the molecule of interest (1 equivalent) and NHS (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution and stir for 4-6 hours at 0°C, then allow to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea, if using DCC) will form.

  • Conjugation Reaction: In a separate vessel, dissolve this compound (1.2 equivalents) in the anhydrous solvent.

  • Filter the activated NHS ester solution to remove the urea (B33335) byproduct (if applicable) and add it dropwise to the this compound solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Purification: Upon completion, quench the reaction and purify the resulting conjugate (Molecule-NH-PEG11-COOtBu) using reverse-phase HPLC or silica (B1680970) gel chromatography.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the cleavage of the t-butyl ester protecting group to reveal the terminal carboxylic acid, a necessary step for subsequent conjugation reactions.

Materials:

  • Purified conjugate (Molecule-NH-PEG11-COOtBu).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM) or other suitable solvent.

  • Rotary evaporator.

Procedure:

  • Dissolve the t-butyl protected conjugate in a minimal amount of DCM.

  • Prepare a solution of TFA in DCM (typically 25-50% v/v). The exact concentration may require optimization depending on the stability of other functional groups in the molecule.

  • Add the TFA solution to the dissolved conjugate and stir at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.[13]

  • Monitor the reaction by LC-MS to confirm the loss of the t-butyl group (mass decrease of 56 Da).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting product (Molecule-NH-PEG11-COOH) can be used directly in the next conjugation step or purified if necessary.

Alternative Deprotection Methods: For substrates sensitive to strong acids like TFA, milder methods have been developed. These include using reagents like zinc bromide (ZnBr2) in DCM or heating with silica gel in refluxing toluene, which can offer greater selectivity.[14][15] The choice of method depends on the overall chemical stability of the conjugate.[16][17]

References

Safety Operating Guide

Navigating the Disposal of Amino-PEG11-t-butyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG11-t-butyl ester is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance and minimizing risk.

This compound is a heterobifunctional PEG linker, valued for its utility in bioconjugation and drug delivery research. It contains a primary amine and a t-butyl protected carboxyl group, with the hydrophilic PEG spacer enhancing solubility in aqueous media. While specific hazard information should always be sourced from the Safety Data Sheet (SDS) provided by the supplier, this guide outlines the general procedures for its disposal based on information for the compound and its close chemical relatives.

Immediate Safety Considerations

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound you are using.[1] Always handle the chemical wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its waste products is contingent on several factors, including its form (pure substance or in solution), and whether it has been mixed with other hazardous materials.

  • Waste Identification and Segregation:

    • Determine if the this compound waste is contaminated with any other substances.

    • If it is mixed with hazardous materials (e.g., flammable solvents, corrosive acids, or toxic compounds), the entire mixture must be treated as hazardous waste according to the most hazardous component.

    • Pure or uncontaminated this compound should be collected in a dedicated, properly labeled waste container.

  • Waste Container and Labeling:

    • Use a clean, dry, and chemically compatible container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly sealed except when adding waste.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Procedure:

    • Disposal of chemical waste must be conducted through a licensed waste disposal contractor.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

    • Do not dispose of this compound down the drain or in regular trash.

  • Empty Container Disposal:

    • Empty containers that held this compound should be thoroughly rinsed with an appropriate solvent.

    • The rinsate should be collected as hazardous waste.

    • After rinsing, the empty container can typically be disposed of as regular laboratory glass or plastic, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Amino-PEG11-t-butyl ester Waste consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds is_contaminated Is the waste mixed with other hazardous chemicals? consult_sds->is_contaminated yes_cont Treat as hazardous waste based on the most hazardous component is_contaminated->yes_cont Yes no_cont Collect in a dedicated container is_contaminated->no_cont No label_container Label container with 'Hazardous Waste' and full chemical name yes_cont->label_container no_cont->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer or the established protocols of your institution. Always prioritize safety and compliance with all local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling Amino-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Amino-PEG11-t-butyl ester, including detailed operational and disposal plans to foster a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
CAS Number 2428400-08-0
Molecular Formula C₂₉H₅₉NO₁₃
Molecular Weight 629.78 g/mol
Appearance Colorless or light yellowish viscous liquid.[1]
Purity ≥ 97%
Storage Conditions Store at ≤ -20°C.[1] Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Solubility Soluble in DMSO.[2] Methylene chloride, DMAC.
Stability Stable for a few weeks during ordinary shipping. Hygroscopic.
Reactivity The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes). The t-butyl protected carboxyl group can be deprotected under acidic conditions.[3][4][5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Hand Protection Chemically resistant, powder-free gloves (e.g., nitrile or neoprene) are required.[7] Always inspect gloves for integrity before use. For tasks with a higher risk of splash, consider double gloving. Change gloves immediately if contaminated.
Eye and Face Protection Safety glasses with side shields are mandatory.[8] In situations where splashing is a significant risk, a face shield worn over safety glasses is required.[7][8]
Skin and Body Protection A laboratory coat must be worn and fully buttoned.[8] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or gown is recommended.[7][9] Full-length pants and closed-toe shoes are required.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[10] If a fume hood is not available or if engineering controls are insufficient, a risk assessment should be performed to determine if respiratory protection is necessary.[8]

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational protocol is essential for the safe and effective use of this compound.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Immediately transfer the product to a designated, properly labeled storage location. Store at or below -20°C for long-term stability.[1] The storage area should be dry and protected from light.[2]

Preparation for Use
  • Acclimatization : Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, as the compound is hygroscopic.[11]

  • Inert Atmosphere : Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[11]

  • Weighing : If weighing is required, perform this task in a chemical fume hood.

  • Dissolution : When preparing solutions, add the solvent to the reagent slowly. Based on available data, DMSO is a suitable solvent.[2]

Experimental Workflow Diagram

G Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup A Equilibrate to Room Temp B Transfer to Fume Hood A->B C Weigh Required Amount B->C D Prepare Solution (e.g., in DMSO) C->D E Add to Reaction Mixture D->E F Monitor Reaction Progress E->F G Quench Reaction F->G H Purify Compound G->H I Dispose of Waste H->I J Decontaminate Glassware I->J K Clean Work Area J->K

Caption: A flowchart illustrating the key stages of handling this compound from preparation to cleanup.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste : Unused or expired this compound, as well as any grossly contaminated disposable lab supplies (e.g., pipette tips, gloves, weighing paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound and any solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately labeled with the full chemical name and any associated hazards.

  • Storage of Waste : Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

Spill and Emergency Procedures
  • Minor Spills : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed container for disposal. Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal.

  • Major Spills : In the event of a large spill, evacuate the immediate area and alert your supervisor and the institutional EHS department. Prevent the spill from entering drains or waterways.

Safe Disposal Workflow Diagram

G Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Segregate Solid & Liquid Waste B Use Designated, Labeled Containers A->B C Seal Containers Tightly B->C D Store in Satellite Accumulation Area C->D E Consult Institutional EHS D->E F Schedule Waste Pickup E->F Spill Spill Occurs Spill_Response Follow Spill Protocol Spill->Spill_Response Spill_Response->A

Caption: A diagram outlining the procedural steps for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.